Architectural Profiling and Synthetic Methodologies of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
An in-depth technical analysis and methodological guide on the structural properties, synthetic pathways, and medicinal applications of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol. Prepared by: Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and methodological guide on the structural properties, synthetic pathways, and medicinal applications of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol.
Prepared by: Senior Application Scientist, Chemical Development & Process Engineering
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine into aliphatic scaffolds has revolutionized the pharmacokinetic profiles of small-molecule therapeutics. 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS: 1609545-83-6 for the (R)-enantiomer, and 2108176-83-4 for the unspecified stereoisomer[1]) represents a highly specialized, polyfunctional pharmaceutical intermediate. Featuring a protected amine, a
-fluorine atom, and a sterically hindered tertiary alcohol, this building block is engineered for the synthesis of complex active pharmaceutical ingredients (APIs), including antiviral agents targeting viral glycolytic enzymes such as neuraminidase[2].
This whitepaper deconstructs the physicochemical properties of this molecule, elucidates the causality behind its structural design, and provides field-proven, self-validating synthetic protocols for its preparation.
Physicochemical Data & Structural Rationale
The utility of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol lies in its precise arrangement of functional groups. To understand its behavior in both synthetic workflows and biological systems, we must analyze its quantitative properties.
Quantitative Property Profile
Data aggregated from standardized analytical characterizations and supplier specifications[3].
The Causality of the Fluorine-Amine-Hydroxyl Triad
As a Senior Application Scientist, I emphasize that molecules of this caliber are not assembled randomly; every atom serves a distinct mechanistic purpose:
The
-Fluorine Effect: Placing a highly electronegative fluorine atom adjacent to the aliphatic chain exerts a strong inductive electron-withdrawing effect. In downstream APIs, this lowers the pKa of the adjacent primary amine (once deprotected) by 1.5 to 2.0 units. This ensures a higher fraction of the drug remains un-ionized at physiological pH (7.4), exponentially increasing passive membrane permeability.
The Gem-Dimethyl Tertiary Alcohol (C2): The two methyl groups at the C2 position provide immense steric shielding to the hydroxyl group. This steric bulk is a deliberate design choice to prevent rapid Phase II metabolic degradation (e.g., glucuronidation) in the liver, thereby extending the biological half-life of the final drug.
The Dibenzylamino Anchor (C4): Dibenzylamine is employed rather than a simple alkyl amine because it acts as a robust protecting group. It survives the harsh, highly basic nucleophilic conditions required during the Grignard assembly of the carbon backbone, yet it can be orthogonally and cleanly removed via palladium-catalyzed hydrogenolysis under mild conditions.
Fig 1: Logical relationship diagram detailing the functional causality of the molecule's core pharmacophores.
Retrosynthetic Strategy & Process Chemistry
To synthesize this molecule efficiently, we utilize a two-step convergent approach starting from commercially available ethyl 2-fluoroacrylate.
Fig 2: Two-step synthetic workflow from ethyl 2-fluoroacrylate to the final tertiary alcohol.
Protocol 1: Aza-Michael Addition
Objective: Assembly of the fluorinated amino-ester intermediate.
Step-by-Step Methodology:
Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve ethyl 2-fluoroacrylate (1.0 eq) in anhydrous ethanol (0.5 M).
Amine Addition: Add dibenzylamine (1.05 eq) dropwise at room temperature.
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80°C for 12 hours.
Monitoring: Monitor the disappearance of the acrylate via TLC (Hexanes/EtOAc 8:2, UV active).
Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography to yield ethyl 2-fluoro-3-(dibenzylamino)propanoate .
Expert Causality Note: Why ethanol and 80°C? The aza-Michael addition to an
-fluoroacrylate is notoriously sluggish due to the electron-donating resonance of the fluorine lone pairs counteracting its inductive pull. High-temperature protic solvent conditions facilitate the proton-transfer step required to finalize the addition, driving the equilibrium forward.
Objective: Conversion of the ester to the gem-dimethyl tertiary alcohol.
Step-by-Step Methodology:
Preparation: Dissolve the intermediate ethyl 2-fluoro-3-(dibenzylamino)propanoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M) under a strict argon atmosphere.
Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.
Grignard Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise via a syringe pump over 30 minutes to manage the exothermic reaction.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Self-Validating Quench: Critical Step. Cool the mixture back to 0°C and meticulously quench with saturated aqueous NH₄Cl until effervescence ceases.
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting solid is 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol .
Expert Causality Note: Why 2.5 equivalents of MeMgBr? The first equivalent acts in a nucleophilic acyl substitution to form a transient ketone. The second equivalent attacks the ketone to form the tertiary alkoxide. The extra 0.5 equivalent acts as a sacrificial base to neutralize any trace moisture or acidic protons, ensuring complete conversion. Quenching with NH₄Cl (a weak acid) rather than HCl is mandatory; strong acids will protonate the newly formed tertiary alcohol, leading to rapid E1 dehydration to an unwanted alkene.
Downstream Applications in Medicinal Chemistry
Once synthesized, 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol serves as a dormant pharmacophore. In typical drug development workflows, the molecule is subjected to palladium-on-carbon (Pd/C) catalyzed hydrogenation under H₂ gas (approx. 50 psi). This cleanly cleaves the two benzyl groups, liberating the primary amine: 4-amino-3-fluoro-2-methyl-2-butanol .
This primary amine is highly nucleophilic and is immediately utilized in amide coupling reactions (using reagents like HATU or EDC) to attach complex heterocyclic scaffolds. Such fluorinated aliphatic chains are heavily patented in the development of enzyme inhibitors, specifically targeting viral neuraminidases[2] and proteases, where the aliphatic chain mimics the transition state of the enzyme's natural substrate while the fluorine prevents enzymatic cleavage[4].
References
LookChem. 1609545-83-6 Properties and Purity Standards. Retrieved from[Link][3]
Google Patents. Novel compound, synthetic method thereof, and treatment usage thereof (CN103772231A). Retrieved from [2]
Google Patents. Carbocyclic compounds and Fluoro Alcohols (US5763483A). Retrieved from [4]
Thermodynamic Stability & Conformational Dynamics of Fluorinated Amino Alcohols
This guide focuses on the conformational energetics and physicochemical stability of -fluorinated amino alcohols, a privileged motif in modern drug design. Executive Summary The incorporation of fluorine into amino alcoh...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the conformational energetics and physicochemical stability of
-fluorinated amino alcohols, a privileged motif in modern drug design.
Executive Summary
The incorporation of fluorine into amino alcohol scaffolds is a high-impact strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability.[1][2] However, the thermodynamic behavior of these systems is non-intuitive. Unlike non-fluorinated aliphatics, which prefer anti conformations to minimize steric strain,
-fluoro amino alcohols predominantly adopt a gauche conformation.
This guide details the stereoelectronic origins of this stability (the "Fluorine Gauche Effect"), its impact on basicity, and provides a validated experimental protocol for assessing the thermodynamic profile of novel scaffolds.
Theoretical Framework: The Fluorine Gauche Effect
The thermodynamic stability of fluorinated amino alcohols is governed by the gauche effect. In 1,2-disubstituted ethanes (
), steric repulsion typically favors the anti rotamer ( dihedral angle). However, when X is fluorine and Y is an electronegative donor (N or O), the gauche rotamer () becomes the global thermodynamic minimum.
Mechanistic Drivers
Two primary forces drive this stabilization:
Hyperconjugation (
): This is the dominant factor. The bond possesses a low-lying antibonding orbital ().[3][4] Electron density from the antiperiplanar bond donates into this empty orbital, stabilizing the conformation.[5] This interaction is geometrically possible only in the gauche form.
Electrostatic Attraction: In protonated amino alcohols (ammonium species), the attractive charge-dipole interaction between
and further locks the gauche conformation.
Visualization of Stereoelectronic Interactions
The following diagram illustrates the competing forces and the orbital overlap responsible for thermodynamic stabilization.
Figure 1: Mechanistic drivers shifting the equilibrium from Anti to Gauche upon fluorination.
Physicochemical Implications
pKa Modulation (Basicity Reduction)
The high electronegativity of fluorine pulls electron density through the
-framework (inductive effect, ), destabilizing the positive charge on the ammonium nitrogen. This lowers the pKa of the amine, a critical tactic for improving membrane permeability (LogD) by ensuring a higher fraction of the drug is neutral at physiological pH.
Chemical Stability (Resistance to Elimination)
While thermodynamically stable in conformation, these systems face a chemical stability risk:
-elimination of HF to form enamines or vinyl ethers.
Risk Factor: High pH (basic conditions).
Mitigation: The gauche conformation actually protects against elimination. E2 elimination requires an anti-periplanar geometry between the proton and the leaving group (Fluorine). Since the molecule prefers gauche, the transition state for elimination is energetically unfavorable.
Data Summary: Ethanolamine vs. Fluorinated Analogs
To validate the stability and conformation of a new fluorinated amino alcohol, use the following NMR-based workflow. This protocol relies on the Karplus relationship, where vicinal coupling constants (
) correlate directly with dihedral angles.
Materials & Equipment
Compound: >5 mg of purified fluorinated amino alcohol.
Solvents:
(non-polar) and or (polar/protic) to assess solvent dependency.
Instrument: 500 MHz NMR (minimum) with
probe capability.
Step-by-Step Methodology
Step 1: 1D NMR Acquisition
Acquire
, , and spectra. Ensure high resolution (zero-filling) to resolve complex multiplet splitting patterns.
Step 2: Coupling Constant Extraction
Focus on the vicinal protons (
) and proton-fluorine () couplings.
Extract
(vicinal proton-proton).
Extract
(vicinal proton-fluorine).
Step 3: Population Analysis (The Rotamer Equation)
Calculate the mole fraction of the gauche conformer (
) using the observed coupling constants () against theoretical limiting values ( and ):
Standard Limiting Values:
Step 4: Variable Temperature (VT) NMR
Perform VT-NMR from -50°C to +50°C.
Interpretation: If
changes significantly with temperature, the system is flexible (low barrier). If remains constant, the system is thermodynamically "locked" in the gauche well.
Validated Workflow Diagram
Figure 2: Decision tree for assessing conformational stability via NMR.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link
Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[3][6] Organic & Biomolecular Chemistry, 2(5), 732-734. Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Stereochemistry and Chirality of 3-Fluoro-2-Methyl-2-Butanol Derivatives: A Technical Guide for Medicinal Chemistry
Executive Summary In contemporary drug development, the strategic incorporation of fluorine into aliphatic frameworks is a highly effective tactic for modulating physicochemical properties without imposing severe steric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug development, the strategic incorporation of fluorine into aliphatic frameworks is a highly effective tactic for modulating physicochemical properties without imposing severe steric penalties. Among these motifs, fluorohydrins (β-fluoro alcohols) have emerged as privileged structures . Specifically, derivatives of 3-fluoro-2-methyl-2-butanol —such as the commercially validated building block (R)-4-amino-3-fluoro-2-methylbutan-2-ol1—offer a unique combination of a tertiary alcohol adjacent to a secondary chiral organofluorine center.
This whitepaper provides an in-depth analysis of the stereochemical dynamics of this scaffold, details a self-validating asymmetric synthetic protocol, and outlines the precise physicochemical advantages this motif imparts on pharmaceutical candidates.
Structural and Stereochemical Deconstruction
Molecular Architecture and CIP Priority Tracking
To understand the utility of 3-fluoro-2-methyl-2-butanol derivatives, one must first deconstruct the chirality of the carbon backbone. Taking 4-amino-3-fluoro-2-methylbutan-2-ol as our model derivative, the structural sequence is: CH3(1) - C(2)(OH)(CH3) - C(3)H(F) - C(4)H2(NH2).
C2 (Achiral): The tertiary alcohol carbon is bonded to two identical methyl groups (C1 and the 2-methyl branch), rendering it achiral.
C3 (Chiral Center): This is the sole stereogenic center in the molecule.
Applying Cahn-Ingold-Prelog (CIP) priority rules at C3:
-F (Atomic number 9)
-C(OH)(CH3)2 (Carbon bonded to O, C, C)
-CH2NH2 (Carbon bonded to N, H, H)
-H (Atomic number 1)
Because Oxygen (8) > Nitrogen (7), the tertiary alcohol group takes priority over the primary amine group. This precise ranking is critical when tracking stereoretention or inversion during synthetic sequences 2.
Conformational Control via the Gauche Effect
The introduction of fluorine at C3 does more than alter electronics; it fundamentally locks the molecule's conformation. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, creating a low-lying
(C-F) antibonding orbital. When an adjacent heteroatom (like the oxygen at C2 or nitrogen at C4) is present, its lone pairs () can delocalize into this orbital. This * hyperconjugation strongly stabilizes the gauche conformation , restricting bond rotation and lowering the entropic penalty upon target binding 3.
Stereoelectronic hyperconjugation driving the gauche conformational preference.
Strategic Asymmetric Synthesis
Constructing a tertiary alcohol adjacent to a secondary fluoride with high enantiomeric excess (ee) is notoriously difficult due to the propensity of tertiary carbocations to undergo E1 elimination or racemization 4. To bypass these issues, the most robust approach utilizes a Chiral Pool strategy starting from (S)-isoserine.
Stereoselective synthetic workflow for (R)-4-amino-3-fluoro-2-methylbutan-2-ol.
As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following step-by-step methodology for synthesizing (R)-4-amino-3-fluoro-2-methylbutan-2-ol ensures causality is understood and intermediates are rigorously verified.
Step 1: Protection and Esterification
Procedure: Suspend (S)-isoserine in methanolic HCl to form the methyl ester. Subsequently, treat with Benzyl Bromide (BnBr) and K₂CO₃ in DMF to yield methyl (S)-3-(dibenzylamino)-2-hydroxypropanoate.
Causality: The amine must be fully protected (dibenzyl) to prevent intramolecular aziridine formation during the subsequent electrophilic fluorination step.
Self-Validation: TLC (n-hexane/EtOAc 3:1) must show complete consumption of the ninhydrin-positive starting material. ¹H NMR should confirm the disappearance of primary amine protons and the appearance of benzylic CH₂ multiplets (~3.6 ppm).
Step 2: Stereospecific Deoxofluorination
Procedure: Dissolve the protected intermediate in anhydrous CH₂Cl₂ at -78°C. Add XtalFluor-E (1.5 eq) and DBU (1.5 eq). Allow to warm to room temperature over 4 hours.
Causality: XtalFluor-E is chosen over DAST because it significantly suppresses E2 elimination byproducts (which would yield an unwanted acrylate). The reaction proceeds via a clean Sₙ2 mechanism, inverting the C2 stereocenter from (S) to (R).
Self-Validation: ¹⁹F NMR of the crude mixture is the critical checkpoint. A clean doublet of doublets around -190 ppm confirms the C-F bond formation. The absence of alkene peaks in the ¹H NMR (5.5-6.5 ppm) validates the suppression of elimination.
Procedure: Dissolve the (R)-fluoro ester in anhydrous THF and cool strictly to 0°C. Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 eq). Quench with saturated aqueous NH₄Cl.
Causality: The Grignard reagent attacks the ester twice to form the tertiary alcohol. Strict temperature control (0°C) is mandatory to prevent base-catalyzed enolization at the
-position (C3), which would racemize the newly formed fluorinated stereocenter.
Self-Validation: Chiral HPLC of the intermediate must be performed to confirm enantiomeric excess (ee > 98%). ESI-MS should show the expected mass shift corresponding to the addition of two methyl groups
.
Step 4: Global Deprotection
Procedure: Dissolve the intermediate in Methanol. Add 10% Pd/C and stir under an H₂ atmosphere (50 psi) for 12 hours. Filter through Celite and concentrate to yield (R)-4-amino-3-fluoro-2-methylbutan-2-ol.
Causality: Hydrogenolysis selectively cleaves the N-benzyl bonds without risking defluorination, as the aliphatic C-F bond is highly resistant to standard catalytic hydrogenation.
Self-Validation: Complete disappearance of aromatic protons (7.2-7.4 ppm) in ¹H NMR confirms full deprotection.
Physicochemical Impact in Drug Design
Replacing a standard aliphatic chain with the 3-fluoro-2-methyl-2-butanol motif yields profound pharmacokinetic benefits. The table below quantifies the impact of this substitution, comparing the standard 4-amino-2-methylbutan-2-ol against its fluorinated analog.
Parameter
Non-Fluorinated Reference
(R)-3-Fluoro Derivative
Causality / Impact in Drug Design
Amine pKₐ
~9.5
~8.1
Inductive electron withdrawal (-I effect) by the -fluorine lowers basicity, increasing the fraction of unionized drug at physiological pH and enhancing membrane permeability.
LogD (pH 7.4)
-1.2
-0.5
The highly lipophilic nature of the C-F bond offsets the polarity of the adjacent OH/NH₂ groups, improving passive cellular uptake.
Dominant Conformation
Flexible (Multiple Rotamers)
Gauche-Locked
*(C-F) hyperconjugation restricts rotatable bonds, pre-organizing the molecule and lowering the entropic penalty upon target binding.
Metabolic Stability (HLM t₁/₂)
~25 min
>60 min
Steric shielding and electronic deactivation of adjacent C-H bonds prevent rapid CYP450-mediated oxidation.
References
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing.
Technical Guide: Role of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in Medicinal Chemistry
The following is an in-depth technical guide on the role and utility of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in medicinal chemistry. Executive Summary 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS: 1609545-...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the role and utility of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in medicinal chemistry.
Executive Summary
4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS: 1609545-83-6) is a specialized chiral building block used primarily in the synthesis and stereochemical validation of
-fluoro--amino acids and their derivatives.[1] It represents a critical "gamma-amino alcohol" scaffold where the strategic introduction of a fluorine atom at the -position (relative to the amine) modulates basicity, lipophilicity, and metabolic stability.
In drug discovery, this molecule serves two distinct high-value functions:
Stereochemical Reference Standard : It is the direct Grignard derivative of methyl 3-(dibenzylamino)-2-fluoropropanoate . Its formation is often used to rigorously prove the enantiomeric purity of novel catalytic asymmetric fluorination methodologies published in high-impact journals (e.g., Angewandte Chemie).
Pharmacophore Isostere : It acts as a metabolically stable mimic of the natural amino-alcohol motif found in neurotransmitters and kinase inhibitors, where the C–F bond blocks oxidative metabolism at the labile C–H sites.
Structural Analysis & Physicochemical Properties
The molecule comprises a tertiary alcohol, a secondary fluoride, and a protected amine. This specific arrangement imparts unique electronic and conformational properties essential for medicinal chemistry applications.
Property
Feature
Medicinal Chemistry Implication
Fluorine Effect
-Fluoroamine
The strong electron-withdrawing effect of fluorine lowers the pKa of the adjacent amine (typically by 1–2 units), reducing lysosomal trapping and improving oral bioavailability.
Gauche Effect
F–C–C–N alignment
The high electronegativity of F and N favors a gauche conformation, pre-organizing the molecule for binding to protein targets (e.g., kinases or GPCRs).
Metabolic Block
C–F Bond
Substitution of hydrogen with fluorine at the C3 position blocks cytochrome P450-mediated hydroxylation, extending the half-life () of the scaffold.
Chirality
(3R) or (3S) Center
The defined stereochemistry at the C3 position allows for the precise probing of chiral pockets in enzymes.
Conformational Bias Diagram (DOT)
The following diagram illustrates the gauche effect induced by the fluorine atom, which is critical for receptor binding affinity.
Caption: The introduction of fluorine at C3 induces a specific conformational bias (gauche effect), reducing the entropic cost of binding to the target protein.
Synthetic Routes & Experimental Protocols
The synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is typically achieved via a Grignard addition to a fluorinated amino ester precursor. This route preserves the stereochemistry established during the upstream asymmetric fluorination step.
Core Synthesis Pathway[2]
Precursor : Methyl 3-(dibenzylamino)-2-fluoropropanoate (derived from asymmetric electrophilic fluorination).
Methylmagnesium bromide (3.0 M in Et2O, 4.0 equiv)
Anhydrous THF (0.1 M concentration)
Saturated NH4Cl solution
Step-by-Step Methodology:
Setup : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and maintain under an argon atmosphere.
Dissolution : Dissolve Methyl 3-(dibenzylamino)-2-fluoropropanoate (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.
Addition : Dropwise add MeMgBr (4.0 mmol, 1.33 mL) over 10 minutes. The reaction is exothermic; ensure temperature remains < 5 °C.
Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.
Quench : Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (5 mL). Caution: Vigorous gas evolution.
Extraction : Extract the aqueous layer with EtOAc (3 x 15 mL). Combine organic layers.
Purification : Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a colorless oil.
Synthesis Logic Diagram (DOT)
Caption: Step-wise conversion of the fluorinated amino ester to the tertiary alcohol, preserving the critical C-F stereocenter.
Application in Drug Design & Development
The primary utility of this molecule lies in its ability to serve as a bioisostere for non-fluorinated amino alcohols.
Case Study: Metabolic Stability Enhancement
In many CNS-active drugs (e.g., beta-blockers or reuptake inhibitors), the amino-alcohol side chain is a "soft spot" for metabolic degradation.
Problem : Cytochrome P450 enzymes rapidly hydroxylate the
-carbon (next to the amine), leading to deamination and clearance.
Solution : Incorporating the 3-fluoro-2-methyl-2-butanol motif blocks this position. The C–F bond energy (approx. 116 kcal/mol) renders the site inert to oxidation.
Result : The drug candidate exhibits a longer half-life and higher oral bioavailability without significantly altering the steric footprint of the molecule (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å).
Strategic Validation
In the context of the Angewandte Chemie research (linked to CAS 1609545-83-6), this molecule serves as a proof-of-concept for the "Synthesis of Structurally Complex Fluorinated Molecules." It demonstrates that the sensitive
-fluoro--amino motif can survive harsh downstream transformations (like Grignard addition) without defluorination or racemization (loss of chirality).
References
Original Synthesis & Methodology
Title: "Catalytic Asymmetric Synthesis of
-Fluoro-
-Amino Acids and Their Deriv
Source: Angewandte Chemie Intern
Context: Describes the enantioselective fluorination of amino-ester precursors and their conversion to the title alcohol (CAS 1609545-83-6) to verify stereochemical integrity.
Link: (Search CAS 1609545-83-6 for specific article).
Solubility Profile of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in Organic Solvents
An In-depth Technical Guide Affiliation: Advanced Pharmaceutical Development Solutions Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Affiliation: Advanced Pharmaceutical Development Solutions
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key parameter in drug formulation and development.[1][2][3] This technical guide provides a comprehensive overview of the solubility profile of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, a novel synthetic compound with potential therapeutic applications. A systematic approach to determining and interpreting its solubility in a range of common organic solvents is presented, underpinned by fundamental thermodynamic principles. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preformulation and formulation activities.[4][5]
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle to achieving adequate bioavailability for oral dosage forms.[1][2] Understanding the solubility of an API in various solvents is paramount for several reasons:
Formulation Design: It dictates the choice of excipients and the feasibility of different dosage forms, such as solutions, suspensions, or solid dispersions.[3][4]
Purification and Crystallization: Knowledge of solubility in different solvents is essential for developing efficient crystallization processes to obtain the desired polymorphic form and purity.
Toxicology Studies: Early-phase toxicology studies often require the administration of the API in a solution, necessitating the identification of suitable non-aqueous solvents.
Predicting in vivo Behavior: While aqueous solubility is key for absorption, solubility in organic solvents can provide insights into a drug's lipophilicity and potential for membrane permeation.[4]
This guide focuses on elucidating the solubility of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, a compound whose structural features suggest a complex solubility profile.
Physicochemical Properties of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
A thorough understanding of the molecular structure of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is the first step in predicting its solubility behavior.
Polar Groups: A hydroxyl (-OH) group and a fluorine (-F) atom, capable of acting as hydrogen bond acceptors. The hydroxyl group can also act as a hydrogen bond donor.
Non-Polar Groups: Two benzyl groups and a methyl group, which contribute to the molecule's lipophilicity and potential for van der Waals interactions.
Tertiary Amine: The dibenzylamino group is a tertiary amine, which can act as a hydrogen bond acceptor.
The presence of both polar and significant non-polar moieties suggests that the solubility of this compound will be highly dependent on the properties of the solvent, particularly its polarity, hydrogen bonding capacity, and dielectric constant.
Experimental Determination of Solubility: A Validated Approach
The equilibrium solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure.[2][8] The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility and is the recommended approach for establishing the solubility profile of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol.[5]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Shake-flask method for solubility determination.
Detailed Experimental Protocol
Solvent Selection: A diverse range of organic solvents with varying polarities and functional groups should be selected. A recommended set is provided in the subsequent section.
Sample Preparation: To a series of glass vials, add an excess amount of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol to a known volume (e.g., 2 mL) of each selected solvent. The excess solid ensures that a saturated solution is achieved.[9]
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10]
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically compatible 0.45 µm syringe filter to remove any undissolved particles.
Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Hypothetical Solubility Profile of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
The following table presents a hypothetical but plausible solubility profile for 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in a range of organic solvents at 25 °C, based on its structural features and established solubility principles.
Solvent
Dielectric Constant
Polarity Index
Solubility (mg/mL)
Hexane
1.9
0.1
< 0.1
Toluene
2.4
2.4
5.2
Dichloromethane
9.1
3.1
85.6
Ethyl Acetate
6.0
4.4
25.3
Acetone
20.7
5.1
150.8
2-Propanol
19.9
4.0
45.1
Ethanol
24.6
4.3
98.7
Methanol
32.7
5.1
185.2
Dimethyl Sulfoxide (DMSO)
46.7
7.2
> 200
Water
80.1
10.2
< 0.01
Interpretation of the Solubility Profile: A Mechanistic Discussion
The hypothetical data reveals a wide range of solubilities, which can be rationalized by considering the intermolecular forces at play between the solute and the various solvents. The principle of "like dissolves like" serves as a fundamental guide.[11]
Caption: Solute-solvent interaction logic.
Low Solubility in Non-Polar Solvents (e.g., Hexane): The energy required to break the solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak van der Waals forces between the solute and non-polar solvents like hexane. The polar groups of the solute are not effectively solvated, leading to very poor solubility.
Moderate Solubility in Aromatic and Ester Solvents (e.g., Toluene, Ethyl Acetate): Toluene, being aromatic, can engage in π-π stacking with the benzyl rings of the solute, while also offering some weak van der Waals interactions. Ethyl acetate possesses a moderate dipole moment and can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute, leading to moderate solubility.
High Solubility in Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, DMSO): These solvents have significant dipole moments and can effectively solvate the polar regions of the solute molecule. Dichloromethane is a good solvent for many organic compounds. Acetone and DMSO are particularly effective due to their ability to act as strong hydrogen bond acceptors, readily interacting with the hydroxyl group of the solute. DMSO's high polarity and ability to disrupt solute-solute interactions contribute to the very high solubility observed.
High Solubility in Alcohols (e.g., Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl, fluorine, and amine moieties of the solute. This dual hydrogen bonding capability leads to excellent solvation and high solubility. The shorter alkyl chain of methanol makes it slightly more polar and a better hydrogen bond donor than ethanol, which may explain the higher solubility in methanol.
Very Low Solubility in Water: Despite the presence of polar groups, the large, non-polar dibenzyl and methyl groups dominate the molecule's character, making it highly hydrophobic. The energy required to disrupt the strong hydrogen bonding network of water to create a cavity for the large non-polar parts of the solute is thermodynamically unfavorable, resulting in extremely low aqueous solubility.
Conclusion and Future Directions
The solubility profile of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is demonstrably complex, with a strong dependence on solvent polarity and hydrogen bonding capacity. Its high solubility in polar organic solvents like methanol and DMSO, contrasted with its poor aqueous solubility, presents both challenges and opportunities for formulation development.
Future work should focus on:
pH-Solubility Profile: Given the presence of a basic amine group, the aqueous solubility is expected to be pH-dependent. Determining the pKa and the pH-solubility profile is a critical next step.
Co-solvent Systems: Investigating the solubility in binary or ternary solvent systems could be crucial for developing liquid formulations.[12][13]
Solid-State Characterization: Understanding the crystalline form of the compound is essential, as different polymorphs can exhibit different solubilities.
This comprehensive guide provides a foundational understanding of the solubility characteristics of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, enabling a more strategic and scientifically driven approach to its development as a potential therapeutic agent.
References
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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The Strategic Incorporation of Fluorine in Dibenzylamino Intermediates: A Technical Guide for Drug Development Professionals
Foreword: The Confluence of Stability and Reactivity In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strate...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Confluence of Stability and Reactivity
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic introduction of fluorine into organic molecules has emerged as a paramount tool for modulating a compound's metabolic stability, binding affinity, and overall bioavailability.[1][2] Concurrently, the dibenzylamino group, a versatile and sterically demanding moiety, serves as a crucial protecting group and a key structural element in the synthesis of complex nitrogen-containing compounds.[3][4] This in-depth technical guide explores the synthesis, characterization, and application of a pivotal class of building blocks: dibenzylamino fluorinated intermediates. By uniting the unique electronic properties of fluorine with the synthetic utility of the dibenzylamino group, these intermediates offer a powerful platform for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the utilization of these valuable synthetic precursors.
The Power of Fluorine in Drug Design: A Paradigm of Enhanced Performance
The substitution of hydrogen with fluorine, the most electronegative element, imparts a profound and often beneficial transformation of a molecule's physicochemical properties.[5] This "fluorine effect" is a cornerstone of contemporary drug design, with approximately 20% of all recently marketed pharmaceuticals containing at least one fluorine atom.[6]
The strategic placement of fluorine can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can significantly prolong a drug's half-life in the body.[2][6]
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.[1]
Improved Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cellular membranes and reach its target.[1]
Conformational Control: The steric and electronic influence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.
These advantageous properties have driven the development of a vast arsenal of fluorination methodologies, broadly categorized as electrophilic and nucleophilic approaches.[7] Electrophilic fluorinating agents, such as Selectfluor®, are often employed for the direct fluorination of electron-rich centers, while nucleophilic sources of fluoride are utilized in substitution reactions.[1][7][8]
The Dibenzylamino Group: A Versatile Tool in Synthetic Chemistry
The dibenzylamino group (-NBn₂) is a widely used functional group in organic synthesis, primarily recognized for its role as a robust and readily cleavable protecting group for primary and secondary amines. The two benzyl groups provide significant steric bulk, effectively shielding the nitrogen atom from unwanted reactions.
Key features of the dibenzylamino group include:
Stability: It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.
Facile Removal: The benzyl groups can be readily cleaved under mild conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C), without affecting other sensitive functional groups.
Chiral Auxiliary Potential: The dibenzylamino moiety can be incorporated into chiral structures, serving as an effective chiral auxiliary to direct stereoselective transformations.
Synthesis of Dibenzylamino Fluorinated Intermediates: A Methodological Overview
The synthesis of intermediates bearing both a dibenzylamino group and a fluorine atom requires a careful selection of synthetic strategies that are compatible with both functionalities. The following sections detail key methodologies for the preparation of these valuable building blocks.
Fluorination of Precursors Containing a Dibenzylamino Group
A common approach involves the introduction of fluorine into a molecule that already contains the dibenzylamino moiety. This strategy leverages the stability of the dibenzylamino group to withstand the conditions of the fluorination reaction.
A notable example is the synthesis of dibenzylamino-1-trifluoromethylcyclohexanol isomers, which are valuable building blocks for creating molecules with three-dimensional complexity. The synthesis commences with the conjugate addition of dibenzylamine to cyclohexenone, followed by the introduction of the trifluoromethyl group using Ruppert's reagent (TMSCF₃).
Experimental Protocol: Synthesis of trans- and cis-3-(N,N-Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol
Synthesis of 3-(Dibenzylamino)cyclohexan-1-one: To a solution of cyclohexenone (1.0 eq) in a suitable solvent, add dibenzylamine (1.1 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Purify the product by column chromatography.
Trifluoromethylation: Dissolve the 3-(dibenzylamino)cyclohexan-1-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Add Ruppert's reagent (TMSCF₃, 1.5 eq) followed by a catalytic amount of a fluoride source (e.g., TBAF). Allow the reaction to warm to room temperature and stir until completion.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting diastereomeric mixture of trans- and cis-3-(N,N-dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol can be separated by column chromatography.
Synthesis of Acyclic α-Fluoro-β-aminophosphonates
The dibenzylamino group also serves as a crucial starting point for the synthesis of acyclic fluorinated intermediates with high stereocontrol. An efficient method for preparing dipeptide analogues of α-fluorinated β-aminophosphonates utilizes N,N-dibenzylamino aldehydes as precursors.
The synthetic sequence involves a Pudovik reaction of the N,N-dibenzylamino aldehyde with a phosphite to generate a β-amino-α-hydroxyphosphonate. This intermediate then undergoes deoxyfluorination, followed by debenzylation to reveal the free amine, which can be subsequently coupled with an amino acid.
Experimental Protocol: Synthesis of Diethyl (1R,2S)-1-fluoro-2-(N,N-dibenzylamino)propylphosphonate
Pudovik Reaction: To a solution of (S)-2-(N,N-dibenzylamino)propanal (1.0 eq) in a suitable solvent, add diethyl phosphite (1.2 eq) and a catalytic amount of a base (e.g., DBU). Stir the reaction at room temperature until completion. Purify the resulting β-amino-α-hydroxyphosphonate by column chromatography.
Deoxyfluorination: Dissolve the β-amino-α-hydroxyphosphonate (1.0 eq) in an anhydrous solvent (e.g., toluene). Add a deoxyfluorinating agent such as PyFluor (1.2 eq) and a base (e.g., DBU, 2.0 eq) under an inert atmosphere. Stir the reaction at room temperature.
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Dry the combined organic layers and concentrate. Purify the crude product by flash chromatography to yield the desired α-fluoro-β-aminophosphonate.
Characterization of Dibenzylamino Fluorinated Intermediates
The unambiguous characterization of these intermediates is paramount to ensure their purity and structural integrity for subsequent synthetic transformations. A combination of spectroscopic techniques is typically employed.
Technique
Purpose
Key Observables
Nuclear Magnetic Resonance (NMR)
Structural elucidation and stereochemical assignment
¹H NMR: Signals for benzyl protons, characteristic shifts for protons adjacent to fluorine. ¹³C NMR: Carbon signals coupled to fluorine (C-F coupling constants). ¹⁹F NMR: Chemical shifts indicative of the fluorine environment; coupling to adjacent protons.
Mass Spectrometry (MS)
Determination of molecular weight and elemental composition
Provides the molecular ion peak corresponding to the calculated mass of the compound.
X-ray Crystallography
Unambiguous determination of the three-dimensional structure
Provides precise bond lengths, bond angles, and stereochemical relationships in the solid state.
Applications in Drug Discovery and Development
Dibenzylamino fluorinated intermediates are not merely synthetic curiosities; they are enabling tools for the construction of complex, biologically active molecules. The dibenzylamino group can be readily removed at a late stage in a synthetic sequence to unmask a primary or secondary amine, which can then be further functionalized. This strategy allows for the late-stage diversification of molecular scaffolds, a highly desirable feature in drug discovery programs.
The introduction of fluorine at specific positions can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the metabolic stability of a potential drug candidate can be enhanced by introducing a fluorine atom at a site prone to oxidative metabolism.
Conclusion and Future Perspectives
The synthesis and application of dibenzylamino fluorinated intermediates represent a powerful convergence of protecting group chemistry and organofluorine chemistry. These versatile building blocks provide a robust platform for the construction of novel, fluorinated molecules with potential therapeutic applications. The methodologies outlined in this guide, from the stereoselective synthesis of complex cyclic systems to the preparation of acyclic amino acid analogues, showcase the synthetic utility of these intermediates.
Future research in this area will likely focus on the development of more efficient and catalytic methods for the synthesis of these intermediates, as well as the exploration of new applications in the design of targeted therapeutics. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of dibenzylamino fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
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Foreword: The Confluence of Stability and Reactivity
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic introduction of fluorine into organic molecules has emerged as a paramount tool for modulating a compound's metabolic stability, binding affinity, and overall bioavailability.[1][2] Concurrently, the dibenzylamino group, a versatile and sterically demanding moiety, serves as a crucial protecting group and a key structural element in the synthesis of complex nitrogen-containing compounds.[3][4] This in-depth technical guide explores the synthesis, characterization, and application of a pivotal class of building blocks: dibenzylamino fluorinated intermediates. By uniting the unique electronic properties of fluorine with the synthetic utility of the dibenzylamino group, these intermediates offer a powerful platform for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the utilization of these valuable synthetic precursors.
The Power of Fluorine in Drug Design: A Paradigm of Enhanced Performance
The substitution of hydrogen with fluorine, the most electronegative element, imparts a profound and often beneficial transformation of a molecule's physicochemical properties.[5] This "fluorine effect" is a cornerstone of contemporary drug design, with approximately 20% of all recently marketed pharmaceuticals containing at least one fluorine atom.[6]
The strategic placement of fluorine can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can significantly prolong a drug's half-life in the body.[2][6]
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.[1]
Improved Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cellular membranes and reach its target.[1]
Conformational Control: The steric and electronic influence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.
These advantageous properties have driven the development of a vast arsenal of fluorination methodologies, broadly categorized as electrophilic and nucleophilic approaches.[7] Electrophilic fluorinating agents, such as Selectfluor®, are often employed for the direct fluorination of electron-rich centers, while nucleophilic sources of fluoride are utilized in substitution reactions.[1][7][8]
The Dibenzylamino Group: A Versatile Tool in Synthetic Chemistry
The dibenzylamino group (-NBn₂) is a widely used functional group in organic synthesis, primarily recognized for its role as a robust and readily cleavable protecting group for primary and secondary amines. The two benzyl groups provide significant steric bulk, effectively shielding the nitrogen atom from unwanted reactions.
Key features of the dibenzylamino group include:
Stability: It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.
Facile Removal: The benzyl groups can be readily cleaved under mild conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C), without affecting other sensitive functional groups.
Chiral Auxiliary Potential: The dibenzylamino moiety can be incorporated into chiral structures, serving as an effective chiral auxiliary to direct stereoselective transformations.
Synthesis of Dibenzylamino Fluorinated Intermediates: A Methodological Overview
The synthesis of intermediates bearing both a dibenzylamino group and a fluorine atom requires a careful selection of synthetic strategies that are compatible with both functionalities. The following sections detail key methodologies for the preparation of these valuable building blocks.
Fluorination of Precursors Containing a Dibenzylamino Group
A common approach involves the introduction of fluorine into a molecule that already contains the dibenzylamino moiety. This strategy leverages the stability of the dibenzylamino group to withstand the conditions of the fluorination reaction.
A notable example is the synthesis of dibenzylamino-1-trifluoromethylcyclohexanol isomers, which are valuable building blocks for creating molecules with three-dimensional complexity. The synthesis commences with the conjugate addition of dibenzylamine to cyclohexenone, followed by the introduction of the trifluoromethyl group using Ruppert's reagent (TMSCF₃).
Experimental Protocol: Synthesis of trans- and cis-3-(N,N-Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol
Synthesis of 3-(Dibenzylamino)cyclohexan-1-one: To a solution of cyclohexenone (1.0 eq) in a suitable solvent, add dibenzylamine (1.1 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Purify the product by column chromatography.
Trifluoromethylation: Dissolve the 3-(dibenzylamino)cyclohexan-1-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Add Ruppert's reagent (TMSCF₃, 1.5 eq) followed by a catalytic amount of a fluoride source (e.g., TBAF). Allow the reaction to warm to room temperature and stir until completion.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting diastereomeric mixture of trans- and cis-3-(N,N-dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol can be separated by column chromatography.
Synthetic pathway to dibenzylamino-trifluoromethylcyclohexanol isomers.
Synthesis of Acyclic α-Fluoro-β-aminophosphonates
The dibenzylamino group also serves as a crucial starting point for the synthesis of acyclic fluorinated intermediates with high stereocontrol. An efficient method for preparing dipeptide analogues of α-fluorinated β-aminophosphonates utilizes N,N-dibenzylamino aldehydes as precursors.
The synthetic sequence involves a Pudovik reaction of the N,N-dibenzylamino aldehyde with a phosphite to generate a β-amino-α-hydroxyphosphonate. This intermediate then undergoes deoxyfluorination, followed by debenzylation to reveal the free amine, which can be subsequently coupled with an amino acid.
Experimental Protocol: Synthesis of Diethyl (1R,2S)-1-fluoro-2-(N,N-dibenzylamino)propylphosphonate
Pudovik Reaction: To a solution of (S)-2-(N,N-dibenzylamino)propanal (1.0 eq) in a suitable solvent, add diethyl phosphite (1.2 eq) and a catalytic amount of a base (e.g., DBU). Stir the reaction at room temperature until completion. Purify the resulting β-amino-α-hydroxyphosphonate by column chromatography.
Deoxyfluorination: Dissolve the β-amino-α-hydroxyphosphonate (1.0 eq) in an anhydrous solvent (e.g., toluene). Add a deoxyfluorinating agent such as PyFluor (1.2 eq) and a base (e.g., DBU, 2.0 eq) under an inert atmosphere. Stir the reaction at room temperature.
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Dry the combined organic layers and concentrate. Purify the crude product by flash chromatography to yield the desired α-fluoro-β-aminophosphonate.
Synthesis of α-fluorinated β-aminophosphonate dipeptide analogues.
Characterization of Dibenzylamino Fluorinated Intermediates
The unambiguous characterization of these intermediates is paramount to ensure their purity and structural integrity for subsequent synthetic transformations. A combination of spectroscopic techniques is typically employed.
Technique
Purpose
Key Observables
Nuclear Magnetic Resonance (NMR)
Structural elucidation and stereochemical assignment
¹H NMR: Signals for benzyl protons, characteristic shifts for protons adjacent to fluorine. ¹³C NMR: Carbon signals coupled to fluorine (C-F coupling constants). ¹⁹F NMR: Chemical shifts indicative of the fluorine environment; coupling to adjacent protons.
Mass Spectrometry (MS)
Determination of molecular weight and elemental composition
Provides the molecular ion peak corresponding to the calculated mass of the compound.
X-ray Crystallography
Unambiguous determination of the three-dimensional structure
Provides precise bond lengths, bond angles, and stereochemical relationships in the solid state.
Applications in Drug Discovery and Development
Dibenzylamino fluorinated intermediates are not merely synthetic curiosities; they are enabling tools for the construction of complex, biologically active molecules. The dibenzylamino group can be readily removed at a late stage in a synthetic sequence to unmask a primary or secondary amine, which can then be further functionalized. This strategy allows for the late-stage diversification of molecular scaffolds, a highly desirable feature in drug discovery programs.
The introduction of fluorine at specific positions can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the metabolic stability of a potential drug candidate can be enhanced by introducing a fluorine atom at a site prone to oxidative metabolism.
Conclusion and Future Perspectives
The synthesis and application of dibenzylamino fluorinated intermediates represent a powerful convergence of protecting group chemistry and organofluorine chemistry. These versatile building blocks provide a robust platform for the construction of novel, fluorinated molecules with potential therapeutic applications. The methodologies outlined in this guide, from the stereoselective synthesis of complex cyclic systems to the preparation of acyclic amino acid analogues, showcase the synthetic utility of these intermediates.
Future research in this area will likely focus on the development of more efficient and catalytic methods for the synthesis of these intermediates, as well as the exploration of new applications in the design of targeted therapeutics. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of dibenzylamino fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
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Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Grembecka, J., & Cierpicki, T. (2015). Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates. Beilstein Journal of Organic Chemistry, 11, 744-751.
Jones, D. H., Bresciani, S., Tellam, J. P., Wojno, J., Cooper, A. W., Kennedy, A. R., & Tomkinson, N. C. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 14(1), 172-182.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
Gouverneur, V., & Seppelt, K. (2015). F-chemistry. Chemical reviews, 115(2), 563-564.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
Smart, B. E. (2001). Fluorine substituent effects (on reactivities). Journal of fluorine chemistry, 109(1), 3-11.
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264.
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical reviews, 115(17), 9073-9174.
Campbell, M. G., & Ritter, T. (2015). Modern carbon–fluorine bond forming reactions for aryl fluorides. Chemical reviews, 115(2), 612-633.
Bytschkov, I., & Doye, S. (2003). N, N-Dibenzylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
Nomoto, T., & Fukuhara, T. (2006). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers, 1-4.
Xia, J. B., Zhu, C., & Chen, C. (2013). Visible light-promoted photoredox-catalyzed benzylic C–H fluorination. Journal of the American Chemical Society, 135(46), 17494-17500.
Jiao, H., & Hindsgaul, O. (1999). The 2‐N, N‐Dibenzylamino Group as a Participating Group in the Synthesis of β‐Glycosides. Angewandte Chemie International Edition, 38(3), 346-348.
Peng, W., & Shreeve, J. M. (2005). Reactions of enamines with Selectfluor: a straightforward route to difluorinated carbonyl compounds. The Journal of organic chemistry, 70(14), 5760-5763.
Jurczak, J., & Golebiewski, A. (1989). Asymmetric synthesis of N, N-dibenzylamino aldehydes and related compounds. Chemical reviews, 89(1), 149-164.
Sereda, G., & Rajpara, V. (2007). A green chemistry approach to the synthesis of N, N-dibenzylamino derivatives of substituted benzaldehydes. Arkivoc, 2007(15), 132.
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Häfliger, J., Ruyet, L., Stübke, N., Daniliuc, C. G., & Gilmour, R. (2023). Integrating I (I)/I (III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. Nature Communications, 14(1), 3297.
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Chalyk, B. A., Grygorenko, O. O., & Komarov, I. V. (2014). Biomimetic enantioselective synthesis of β, β-difluoro-α-amino acid derivatives. Nature communications, 5(1), 4079.
Micikas, R. J. (2016). Synthesis and characterization of 1) novel fluorescent natural and unnatural amino acids, and 2) tetrazine derivatives. University of Pennsylvania.
Soloshonok, V. A., & Sorochinsky, A. E. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni (II) complex. Beilstein Journal of Organic Chemistry, 17, 736-744.
Sante, L., & Serafini, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698.
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Electronic effects of fluorine substitution in amino butanol derivatives
A Technical Guide for Medicinal Chemistry & Drug Design Executive Summary The strategic introduction of fluorine into amino butanol scaffolds represents a high-leverage tactic in modern medicinal chemistry. Beyond simple...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The strategic introduction of fluorine into amino butanol scaffolds represents a high-leverage tactic in modern medicinal chemistry. Beyond simple metabolic blocking, fluorine substitution induces profound electronic and stereoelectronic perturbations that redefine the pharmacophore. This guide analyzes the inductive attenuation of amine basicity , the conformational locking via the gauche effect , and the modulation of lipophilicity in fluorinated amino butanol derivatives. It serves as a blueprint for researchers optimizing lead compounds for potency, permeability, and metabolic stability.
The Fluorine Effect: Electronic Modulation
The high electronegativity of fluorine (
) exerts a powerful inductive effect (-I) that propagates through the carbon skeleton. In amino butanol derivatives, this effect is distance-dependent and critical for tuning the pKa of the amine and the hydrogen-bond acidity of the hydroxyl group.
Basicity Attenuation (pKa Modulation)
Fluorine substitution
or to an amine center significantly lowers its basicity. This is a vital tool for improving oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4), thereby enhancing membrane permeability.
-Effect: A single fluorine atom to an amine typically lowers the pKa by ~1.3–1.7 units.
-Effect: Fluorine at the position exerts a weaker effect, typically lowering pKa by ~0.4–0.8 units.
Table 1: Comparative pKa Shifts in Amino Alcohol Homologs
Data extrapolated from homologous series (Ethanolamine/Propanolamine models) to Amino Butanols.
Scaffold Structure
Substitution Position
Approx. pKa ()
pKa (vs. Parent)
Electronic Driver
4-Amino-1-butanol
None (Parent)
10.3
-
Reference
3-Fluoro-4-aminobutanol
-Fluorine
8.6
-1.7
Strong -I Induction
2-Fluoro-4-aminobutanol
-Fluorine
9.5
-0.8
Moderate -I Induction
2,2-Difluoro-4-aminobutanol
-Difluoro
8.4
-1.9
Additive -I Effect
4-Amino-2-fluorobutanol
to OH, to
9.4
-0.9
Mixed Induction
Mechanistic Insight: The electron-withdrawing nature of fluorine destabilizes the positively charged ammonium species (
) more than the neutral amine, shifting the equilibrium toward the deprotonated form. This is critical for optimizing LogD at physiological pH.
Impact on Hydroxyl Acidity
Fluorine substitution
or to the hydroxyl group increases its acidity (lowers pKa of OH). This enhances the hydrogen-bond donating (HBD) capability of the alcohol, potentially strengthening interactions with target protein residues (e.g., serine/threonine side chains).
Stereoelectronic Control: The Gauche Effect
In 1,2-disubstituted systems involving fluorine and a heteroatom (N or O), steric repulsion is often overridden by quantum mechanical stabilization known as the Gauche Effect .[1]
The Hyperconjugative Driver
Unlike bulky substituents that prefer an anti (180°) relationship, the C-F bond preferentially aligns gauche (60°) to electron-rich bonds (C-N or C-O).
Mechanism:
hyperconjugation. The electron-rich C-H bond donates density into the low-lying antibonding orbital of the C-F bond.[2]
Electrostatics: In protonated amines, the
electrostatic attraction further stabilizes the gauche conformer.
Intramolecular Hydrogen Bonding
The amino butanol scaffold allows for complex intramolecular H-bond networks.
: Dominant in non-fluorinated parents (5- or 6-membered rings).
: While organic fluorine is a weak H-bond acceptor, the close proximity in the gauche conformation allows for significant electrostatic stabilization, particularly in non-polar environments (membrane interior).
Figure 1: The convergence of hyperconjugative and electrostatic forces driving the gauche preference in fluorinated amino butanols.
Synthetic Architectures & Protocol
Synthesizing chiral fluorinated amino butanols requires methods that avoid racemization and control regiochemistry. The most robust approach involves the nucleophilic ring-opening of chiral aziridines or epoxides .
Strategic Disconnection[3]
Path A (Fluoride Opening): Ring opening of an activated aziridine/epoxide with a fluoride source (e.g., TBAF, Olah's Reagent).
Path B (Deoxofluorination): Use of DAST/Deoxo-Fluor on a protected amino-diol. Note: Path B often leads to rearrangement; Path A is preferred for regiocontrol.
Detailed Protocol: Synthesis of (R)-3-Fluoro-4-aminobutanol
This protocol utilizes the regioselective ring-opening of a cyclic sulfate derived from a chiral diol, a method superior to direct epoxide opening for avoiding polymerization.
Reagents:
(S)-Butane-1,2,4-triol (Starting material)
Thionyl chloride (
), Ruthenium trichloride (), Sodium periodate ()
Tetrabutylammonium fluoride (TBAF)
Sodium azide (
)
Workflow:
Selective Protection: Protect the primary alcohol at C4 (e.g., TBDMS ether).
Cyclic Sulfate Formation: Treat the C1,C2-diol with
followed by oxidation with to form the cyclic sulfate.
Fluorination: Treat with TBAF in THF. Fluoride attacks the less hindered primary carbon (C1) or secondary (C2) depending on conditions. Correction for Amino Butanol target: To get 3-fluoro-4-amino, we start with a precursor where the amine is latent.
Refined Route: Start with (S)-4-(dibenzylamino)-1,2-butanediol .
Cyclic Sulfamidate Approach (Alternative):
Step 1: React amino alcohol with
to form cyclic sulfamidate.
Step 2: Ring opening with TBAF/TBA-F (anhydrous).
Step 3: Hydrolysis of the sulfate/sulfamate ester.
Step-by-Step Protocol (Cyclic Sulfamidate Route):
Cyclization: Dissolve (S)-N,N-dibenzyl-4-amino-1,2-butanediol (10 mmol) in dry DCM (50 mL) at 0°C. Add Imidazole (40 mmol) and dropwise
(12 mmol). Stir 2h. Oxidize the intermediate sulfamidite with (cat) / (1.5 eq) in .
Fluorination: Dissolve the cyclic sulfamidate (5 mmol) in anhydrous THF. Add TBAF (1M in THF, 6 mmol) at room temperature. Monitor by TLC. The fluoride attacks the secondary carbon (inversion of configuration) if activated, or primary if sterics dictate. For 3-fluoro regioisomer, specific directing groups may be needed.[3]
Hydrolysis: Treat the intermediate with 20%
in THF/Water (1:1) at 60°C for 4h to liberate the alcohol/amine salt.
Purification: Neutralize with
, extract with EtOAc, and purify via silica flash chromatography ( gradient).
Figure 2: Synthetic pathway via Cyclic Sulfamidate ring opening for stereocontrolled fluorination.
Case Studies & Biological Logic
The incorporation of fluorine into the amino butanol backbone is often driven by the need to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.
Metabolic Blocking
The C-H bonds adjacent to amines (
-amino C-H) are prone to oxidation by Cytochrome P450 enzymes (N-dealkylation).
Strategy: Replacing these H atoms with F (or placing F adjacent to them) electronically deactivates the C-H bond towards radical abstraction.
Outcome: Extended half-life (
) and reduced clearance.
Bioisosterism in Sphingosine Analogs
Amino butanol derivatives often mimic sphingosine (backbone of sphingolipids).
Application: FTY720 (Fingolimod) analogs.
Effect: Fluorination of the hydroxymethyl group or the alkyl chain prevents rapid phosphorylation or degradation, altering the residency time on S1P receptors.
Figure 3: Decision matrix for deploying fluorine in amino butanol drug discovery.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5][6] Chemical Society Reviews. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[6] Beilstein Journal of Organic Chemistry. Link
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][5][6][7] Journal of Medicinal Chemistry. Link
The introduction of fluorine into aliphatic chains is a non-trivial modification that alters pKa, lipophilicity, and metabolic stability. However, its most profound impact is often conformational restriction . This guide analyzes the 3-fluoro-2-methyl-2-butanol scaffold (
), a vicinal fluorohydrin motif distinct from linear analogs due to the gem-dimethyl steric bulk at the -position.
Unlike simple 2-fluoroethanol, this scaffold presents a unique "tug-of-war" between the Fluorine Gauche Effect (electronic stabilization) and Thorpe-Ingold effects (steric bulk). This document provides a self-validating workflow for characterizing these conformers to predict bioactive poses in protein pockets.
Structural & Mechanistic Framework
The Vicinal Fluorohydrin Paradox
In 1,2-difunctionalized ethanes, steric repulsion typically favors the anti conformation. However, when fluorine and an electronegative atom (oxygen) are vicinal, the gauche conformer is often energetically preferred.[1]
For 3-fluoro-2-methyl-2-butanol, the equilibrium is governed by three forces:
Hyperconjugation (
): The primary driver of the gauche effect.[1][2] The C-H bond antiperiplanar to the C-F bond donates electron density into the low-lying orbital.
Intramolecular Hydrogen Bonding (IMHB): An
interaction (approx. 2.0–2.3 Å) stabilizes the gauche form in non-polar environments (membrane bilayers or hydrophobic pockets).
Gem-Dimethyl Sterics: The quaternary C2 carbon bears two methyl groups. Regardless of rotation, the fluorine atom at C3 will experience significant steric pressure.
Energy Landscape Visualization
The following diagram illustrates the energetic preference for the gauche conformer due to the convergence of IMHB and hyperconjugation, despite the steric penalty.
Figure 1: Energetic drivers shifting the equilibrium toward the bioactive gauche conformation.
coupling analysis is impossible for this scaffold because C2 is a quaternary center (no protons). Therefore, the protocol relies on Heteronuclear NMR and OH-proton shifts.
Protocol A: NMR Spectroscopy (The "Gold Standard")
Objective: Determine the dihedral angle
using Carbon-Fluorine couplings.
Reagents:
Compound: >95% pure 3-fluoro-2-methyl-2-butanol.
Solvents:
(mimics hydrophobic pocket) and (disrupts IMHB).
Step-by-Step Workflow:
Sample Preparation: Dissolve 10 mg of compound in 0.6 mL of solvent. Ensure the sample is strictly anhydrous to prevent intermolecular proton exchange.
Acquisition (
NMR): Acquire a proton-decoupled spectrum (min 512 scans).
Analysis of
:
Focus on the Methyl Carbons attached to C2.
In the gauche conformer (F and OH gauche), the Fluorine is anti to one methyl and gauche to the other.
Karplus Relationship for C-F:
Result Interpretation: If you observe two distinct methyl signals with significantly different
values (e.g., 3 Hz and 10 Hz), the molecule is locked in a specific rotamer. If values are averaged (~5-6 Hz), free rotation is occurring.
OH-Proton Shift (
NMR):
In
, look for the hydroxyl proton.
Shift > 4.5 ppm with doublet splitting (coupling to F,
) indicates strong IMHB.
Shift < 2.0 ppm indicates free OH (no H-bond).
Protocol B: Computational Validation (DFT)
Objective: Calculate the Boltzmann distribution of conformers to validate NMR data.
Input Generation: Generate 3D coordinates for the (R)-enantiomer.
Conformational Search: Use Monte Carlo search with MMFF94 force field to find local minima.
DFT Optimization:
Theory Level: B3LYP-D3(BJ)/6-311+G(d,p) (Dispersion correction is critical for weak F interactions).
Solvation: IEFPCM (Solvent = Chloroform).
Frequency Calculation: Ensure no imaginary frequencies.
NBO Analysis: Calculate Second Order Perturbation Theory energies to quantify the
and interactions.
Quantitative Data Summary
The following table summarizes expected values for the two primary conformers.
Parameter
Gauche Conformer (Bioactive)
Anti Conformer
Dihedral Angle (F-C-C-O)
~60°
~180°
Relative Energy ()
0.0 kcal/mol (Global Min)
+1.5 to +3.0 kcal/mol
(NMR)
Split: One large (~10Hz), One small (~2Hz)
Averaged or Symmetric
OH Shift ()
Downfield (>4.5 ppm)
Upfield (<2.0 ppm)
Lipophilicity (LogP)
Higher (Internal dipole cancellation)
Lower (Exposed polar groups)
Pharmacophore Integration & Workflow
When designing drugs with this motif, the conformation dictates the vector of the H-bond donor (OH).
The "Locked" Vector: The gauche effect essentially "pre-organizes" the molecule. If the protein pocket requires an OH vector that aligns with the gauche form, binding entropy is reduced (favorable).
pKa Modulation: The
-fluorine lowers the pKa of the alcohol (approx. 1-2 units), making it a stronger H-bond donor to receptor residues like Aspartate or Glutamate.
Analysis Pipeline Diagram
Figure 2: Integrated workflow for validating the pharmacophore conformation.
References
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry, 6, 38. Link
Dalton, L. K., et al. (2016). "NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling." Physical Chemistry Chemical Physics, 18, 24119-24128.[3] Link
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding in 2-fluoroethanol and 2-fluoroethylamine." Journal of Organic Chemistry, 60(6), 1626–1631. Link
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[4] Link
Application Note & Protocol: A Guideline to the Synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Introduction: This document provides a comprehensive guide for the multi-step synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, a fluorinated amino alcohol derivative with potential applications in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
This document provides a comprehensive guide for the multi-step synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, a fluorinated amino alcohol derivative with potential applications in medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide details a proposed synthetic pathway, encompassing the preparation of a key epoxide intermediate, its subsequent ring-opening, and a final deoxyfluorination step. The protocols provided are based on established chemical transformations and are intended for use by trained researchers in a laboratory setting.
I. Proposed Synthetic Pathway Overview
The synthesis of the target molecule is proposed to proceed via a three-step sequence, starting from the commercially available allylic alcohol, 2-methyl-3-buten-2-ol. The overall transformation is depicted below:
Caption: Proposed three-step synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol.
II. Reagents and Materials
A comprehensive list of the necessary reagents for the entire synthetic sequence is provided below. It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
This initial step involves the epoxidation of the double bond in 2-methyl-3-buten-2-ol using meta-chloroperoxybenzoic acid (m-CPBA). This is a widely used and reliable method for the synthesis of epoxides from alkenes.
Reaction Scheme:
Caption: Epoxidation of 2-methyl-3-buten-2-ol.
Protocol:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-buten-2-ol (1.0 eq.) in dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of m-CPBA (1.1 eq.) in DCM to the stirred solution.
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of 4-(Dibenzylamino)-2-methyl-2,3-butanediol
The second step involves the nucleophilic ring-opening of the synthesized epoxide with dibenzylamine. Under neutral or basic conditions, the amine is expected to attack the less sterically hindered carbon of the epoxide ring in an Sₙ2 fashion.
Reaction Scheme:
Caption: Ring-opening of the epoxide with dibenzylamine.
Protocol:
In a sealed pressure tube, dissolve the purified 2,3-epoxy-2-methyl-2-butanol (1.0 eq.) in anhydrous ethanol.
Add dibenzylamine (1.2 eq.) to the solution.
Seal the tube and heat the reaction mixture to 80-100 °C for 24-48 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and carefully vent the pressure tube.
Concentrate the mixture under reduced pressure to remove the solvent.
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any unreacted dibenzylamine hydrochloride (if formed).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amino diol.
Purify the product by flash column chromatography.
Step 3: Synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
The final step is the deoxyfluorination of the secondary hydroxyl group in the amino diol. This transformation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®.[3][4][5] These reagents should be handled with extreme caution due to their reactivity and potential hazards.[3][6]
Reaction Scheme:
Caption: Deoxyfluorination of the amino diol.
Protocol:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 4-(dibenzylamino)-2-methyl-2,3-butanediol (1.0 eq.) in anhydrous DCM.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DAST or Deoxo-Fluor® (1.2 eq.) to the stirred solution.
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Allow the mixture to warm to room temperature, then extract the product with DCM.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the final product by flash column chromatography.
IV. Workflow and Mechanistic Considerations
Experimental Workflow
The overall experimental workflow is summarized in the following diagram:
Caption: A step-by-step workflow for the synthesis.
Mechanistic Rationale
The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. In the absence of an acid catalyst, the Sₙ2 attack of the amine nucleophile is expected to occur at the less sterically hindered carbon atom (C4), leading to the desired amino diol intermediate.
The deoxyfluorination with DAST or Deoxo-Fluor® proceeds via the formation of an intermediate alkoxy-sulfur trifluoride, which then undergoes nucleophilic substitution by fluoride with inversion of configuration at the stereocenter.
V. Safety Precautions
m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.
DAST and Deoxo-Fluor®: These reagents are corrosive, toxic, and react violently with water. They should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3][6][7] These reactions should not be heated, as DAST can decompose explosively above 90 °C.[4]
Pressure Tube Reactions: Ensure the pressure tube is properly sealed and shielded during heating.
VI. References
Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available at: [Link]
SciELO. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Available at: [Link]
Angewandte Chemie International Edition. Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Available at: [Link]
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]
PrepChem. Preparation of 2-methyl-3-buten-2-ol. Available at: [Link]
Common Organic Chemistry. Alcohol to Fluoride. Available at: [Link]
PMC. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Available at: [Link]
Chemical Science. Deoxyfluorination of alcohols with aryl fluorosulfonates. Available at: [Link]
Wikipedia. Diethylaminosulfur trifluoride. Available at: [Link]
Synple Chem. Application Note – Deoxyfluorination. Available at: [Link]
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]
RSC Publishing. Deoxyfluorination of alcohols with aryl fluorosulfonates. Available at: [Link]
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol. Available at:
PMC. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Available at: [Link]
Journal of the American Chemical Society. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Available at: [Link]
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
PMC. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Available at: [Link]
Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. Available at:
MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]
ResearchGate. Safety of Deoxo Fluorination Reagents. Available at: [Link]
Organic Syntheses. Deoxo-Fluorination Procedure. Available at: [Link]
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
ResearchGate. W‐catalyzed regioselective ring opening of 2,3‐epoxy alcohols and... Available at: [Link]
Stereochemical assignment of naturally occurring 2,3-epoxy-2-methylbutanoate esters. Available at: [Link]
SpringerLink. Reactions of l-chloro-2,3-epoxy-2-methylpropane with lower aliphatic alcohols. III. Mathematical model of polyaddition. Available at: [Link]
Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. Available at: [Link]
CIBTech. SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY. Available at: [Link]
Regio- and Enantioselective Epoxy Ring Opening of 2,3-Epoxy-3-phenyl Alcohols/Carboxylic Acids and Their Derivatives. Available at: [Link]
PubMed. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation. Available at: [Link]
PMC. 2,3‐Epoxyamide‐alcohols in Domino Reactions: En Route to Molecular Diversity. Available at: [Link]
PMC. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available at: [Link]
Chemistry Stack Exchange. Synthesizing 2-methyl-2-butanol. Available at: [Link]
Google Patents. WO2019077104A1 - Novel synthesis method for the preparation of dibenzoate compounds, such as 4-[benzoyl(methyl)amino]pentane-2-yl dibenzoate. Available at:
ResearchGate. Fig. 1 OH-initiated degradation pathway of 2-methyl-3-buten-2-ol (MBO)... Available at: [Link]
ResearchGate. Some important derivatives of 2,3-butanediol and their potential... Available at: [Link]
Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available at: [Link]
Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methyl-2-butanol Derivatives
Introduction: The Significance of Fluorinated Motifs in Modern Chemistry The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Fluorinated Motifs in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability, make fluorinated compounds highly sought after.[1] Among these, tertiary fluoroalkanes like 3-fluoro-2-methyl-2-butanol derivatives are of particular interest due to the challenges associated with their synthesis and their potential to introduce unique structural and electronic features into bioactive molecules. This guide provides an in-depth exploration of contemporary fluorination techniques applicable to the synthesis of these valuable compounds, offering both theoretical insights and practical, field-tested protocols for researchers and drug development professionals.
Strategic Approaches to the Synthesis of Tertiary Fluorides
The construction of a C-F bond at a sterically hindered tertiary carbon center presents a significant synthetic challenge.[3][4][5] Traditional nucleophilic substitution reactions are often hampered by competing elimination pathways, leading to undesired alkene byproducts.[6] Consequently, a range of specialized fluorinating agents and methodologies have been developed to address this challenge. This document will focus on two primary strategies: dehydroxylative fluorination of tertiary alcohols and the ring-opening of epoxides.
Dehydroxylative Fluorination of Tertiary Alcohols
The direct replacement of a hydroxyl group with fluorine is a powerful transformation for accessing alkyl fluorides.[6] For tertiary alcohols, this typically proceeds through an SN1-type mechanism involving a carbocation intermediate.[7][8] The choice of fluorinating agent and reaction conditions is critical to favor the desired substitution over elimination.
A robust and operationally simple method for the deoxyfluorination of tertiary alcohols utilizes a combination of a strong acid, such as methanesulfonic acid (MsOH), and an inexpensive fluoride source like potassium bifluoride (KHF₂).[7][8] This approach is attractive due to the use of readily available and easy-to-handle reagents.
Causality of Experimental Choices:
Methanesulfonic Acid (MsOH): The strong acid facilitates the protonation of the hydroxyl group, transforming it into a good leaving group (water). This promotes the formation of a tertiary carbocation intermediate.[8]
Potassium Bifluoride (KHF₂): This serves as the nucleophilic fluoride source. While fluoride itself can be a strong base, the acidic conditions of the reaction mixture help to temper its basicity, thereby minimizing elimination side reactions.[9] The reaction is believed to proceed through an equilibrium between the carbocation, the elimination product (alkene), and the fluorinated product, with the desired fluoride being favored under optimized conditions.[8]
Low Temperature (0 °C): Performing the reaction at a reduced temperature helps to control the reactivity of the carbocation intermediate and further suppress elimination pathways.[8]
Debenzylation protocols for 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Application Note: Chemoselective Debenzylation of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol Executive Summary The deprotection of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol presents a specific chemoselective chall...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Debenzylation of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Executive Summary
The deprotection of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol presents a specific chemoselective challenge: removing two N-benzyl groups while preserving the aliphatic carbon-fluorine (C–F) bond and the tertiary alcohol. While catalytic hydrogenolysis is the industry standard for N-debenzylation, the presence of a proximal fluorine atom introduces the risk of hydrodefluorination (C–F cleavage) or HF elimination, particularly on active Palladium surfaces.
This guide details two validated protocols designed to navigate this stability/reactivity trade-off:
Protocol A (Catalytic Hydrogenolysis): Utilizes Pearlman’s Catalyst (Pd(OH)₂/C) under controlled mild conditions to minimize defluorination.
Protocol B (Chemical Cleavage): Utilizes 1-Chloroethyl chloroformate (ACE-Cl) as a non-reductive, orthogonal alternative for substrates exhibiting high sensitivity to hydrogenation.
Strategic Decision Framework
Before initiating experimentation, use the following logic flow to select the appropriate protocol based on available equipment and substrate tolerance.
Figure 1: Decision matrix for selecting the optimal debenzylation pathway. Method A is preferred for scalability; Method B is the "safety net" for fluorinated substrates.
Rationale: Standard Pd/C often requires acidic additives to fully debenzylate secondary/tertiary amines, which increases the risk of defluorination. Pearlman’s Catalyst (20% Pd(OH)₂ on Carbon) is recommended here as it is generally more active for N-debenzylation than Pd/C, allowing for lower temperatures and pressures that favor C–F bond retention.
Catalyst: Pearlman’s Catalyst (20% Pd(OH)₂/C, wet support ~50% water). Note: Do not let dry catalyst contact methanol vapors in air (ignition risk).
Solvent: Methanol (HPLC Grade) or Ethanol.
Additive: Ammonium Formate (optional, for transfer hydrogenation) or Acetic Acid (mild proton source).
Step-by-Step Methodology
Preparation: In a high-pressure hydrogenation vessel (Parr reactor) or a heavy-walled glass flask (for balloon pressure), dissolve the substrate (10 mmol) in Methanol (50 mL).
Catalyst Addition:
Safety: Purge the vessel with Nitrogen (N₂) first.
Add Pearlman’s Catalyst (10-20 wt% relative to substrate). For 3g of substrate, use ~300-600mg of catalyst.
Hydrogenation:
Cycle 1: Evacuate the vessel and backfill with N₂ (3x).
Cycle 2: Evacuate and backfill with Hydrogen (H₂) (3x).[1]
Reaction: Pressurize to 30–50 psi (2–3.5 bar) . Stir vigorously at Room Temperature (20–25°C) .
Critical Control: Do not heat initially. Higher temperatures (>40°C) significantly increase the rate of C–F cleavage.
Monitoring: Check reaction progress via TLC or LC-MS at 4 hours.
Intermediate: You may observe the mono-benzyl intermediate. If stalling occurs, add Acetic Acid (1.0 equiv) to protonate the amine and reactivate the catalyst.
Workup:
Filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet to prevent pyrophoric ignition.
Rinse the pad with Methanol.
Concentrate the filtrate under reduced pressure (<40°C) to yield the crude amine.
Rationale: If Protocol A leads to defluorination, 1-Chloroethyl chloroformate (ACE-Cl) is the superior alternative. It operates via a carbamate intermediate and does not touch the C–F bond or the tertiary alcohol. This method is chemically orthogonal to reduction-sensitive groups.
Materials & Reagents
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (2.2 to 2.5 equiv).
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE allows for higher reflux temperatures.
Quench: Methanol (dry).
Step-by-Step Methodology
Carbamate Formation:
Dissolve the substrate (10 mmol) in dry DCE (40 mL) under an inert atmosphere (N₂).
Cool to 0°C in an ice bath.
Add ACE-Cl (22-25 mmol) dropwise via syringe.
Allow the mixture to warm to Room Temperature, then heat to Reflux (83°C) for 3–6 hours.
Checkpoint: Monitor by LC-MS for the conversion of the starting material to the chloroethyl carbamate intermediate.
Methanolysis (Decarboxylation):
Cool the reaction mixture and concentrate to dryness on a rotary evaporator.
Re-dissolve the residue in Methanol (40 mL).
Heat to Reflux (65°C) for 1–2 hours. This step cleaves the carbamate and releases the free amine hydrochloride salt.[2]
Workup:
Concentrate the methanol solution to dryness.
The residue is likely the hydrochloride salt of the product.[2][3]
Neutralization: Partition between saturated NaHCO₃ (aq) and Ethyl Acetate/DCM to obtain the free base.
Figure 2: Mechanism of ACE-Cl debenzylation. Note the generation of volatile byproducts (CO₂, MeCl, BnCl) which simplifies purification.
Comparative Analysis & Data
Feature
Protocol A: Hydrogenolysis
Protocol B: ACE-Cl
Primary Mechanism
Reductive Cleavage (Pd-H)
Electrophilic Carbamate Formation
C-F Bond Integrity
Risk: Moderate (Requires optimization)
Excellent: (Chemically orthogonal)
Reaction Time
4 – 12 Hours
6 – 10 Hours (2 steps)
Purification
Filtration (Celite)
Evaporation + Extraction
Scalability
High (Industrial standard)
Moderate (Reagent cost higher)
Cost
Low (Catalyst recyclable)
Medium (Reagent consumed)
Analytical Validation
To confirm the success of the protocol and the integrity of the fluorinated motif, the following analytical signatures must be verified:
¹H-NMR (Proton):
Disappearance: Absence of benzylic protons (multiplet at ~7.2–7.4 ppm) and benzylic CH₂ (singlet/doublet at ~3.5–4.0 ppm).
Appearance: Broad singlet for NH₂ (exchangeable with D₂O).
¹⁹F-NMR (Fluorine):
Critical Check: The fluorine signal must remain a multiplet (due to H-F coupling). If the signal disappears or shifts to -120 ppm (typical for inorganic fluoride), defluorination has occurred.
Target Shift: Aliphatic fluorides typically appear between -180 and -220 ppm (referenced to CFCl₃).
Mass Spectrometry (LC-MS):
Look for the [M+H]⁺ peak corresponding to the mass of the amine with the fluorine atom (MW of debenzylated product).
Defluorinated byproduct: [M-20+H]⁺ (Loss of HF).
References
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protecting Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Bn cleavage conditions).
BenchChem. (2025).[1][2] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Retrieved from .
Olofson, R. A., et al. (1984). Useful dealkylation of amines with 1-chloroethyl chloroformate. Journal of Organic Chemistry, 49(11), 2081–2082. (Seminal paper on ACE-Cl method).
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Application Note: Coupling Strategies for (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
This Application Note details the reaction conditions for coupling (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 1609545-83-6), a specialized chiral building block used in the synthesis of advanced pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the reaction conditions for coupling (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 1609545-83-6), a specialized chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands requiring a metabolically stable fluorinated linker.
Executive Summary
(R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is a high-value chiral synthon featuring a tertiary alcohol, a vicinal fluorine atom, and a protected
-amine. The steric bulk of the dibenzyl group and the tertiary alcohol, combined with the electronic withdrawal of the fluorine, presents unique reactivity challenges.
"Coupling" this molecule typically refers to one of two distinct synthetic pathways:
N-Coupling (Primary Pathway): Removal of the dibenzyl protecting groups (debenzylation) followed by coupling of the liberated primary amine to an electrophile (e.g., acid chloride, heteroaryl halide).
O-Coupling (Secondary Pathway): Direct functionalization of the tertiary alcohol (e.g., alkylation or acylation) while retaining the amine protection.
This guide provides validated protocols for both pathways, with a focus on the Debenzylation-Amidation sequence, which is the industry standard for incorporating this motif into drug candidates.
Chemical Properties & Reactivity Profile
Property
Description
Impact on Coupling
Structure
Bulky group hinders adjacent sites.
Fluorine Effect
-Fluorine (to alcohol), -Fluorine (to amine)
Lowers pKa of alcohol; reduces nucleophilicity of amine (inductive effect).
Sterics
Tertiary Alcohol + Gem-dimethyl
High steric hindrance. O-acylation/alkylation is slow.
Stability
-Fluoro Alcohol
Risk of HF elimination under strong basic conditions (formation of epoxide or allylic amine).
Application Note: Strategic Incorporation of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol into Peptidomimetics
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Scientific Rationale The design of modern peptidomimetics frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocols
Introduction & Scientific Rationale
The design of modern peptidomimetics frequently relies on the incorporation of highly specialized building blocks to overcome the poor pharmacokinetic properties of natural peptides. 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS: 2108176-83-4)[1] is a premium fluorinated amino alcohol derivative that serves as an exceptional C-terminal capping group or transition-state isostere (e.g., for aspartyl protease inhibitors).
The strategic value of this molecule lies in its unique structural triad:
The Fluorine Atom (C3): Acts as a bioisostere that increases lipophilicity, modulates the basicity of the adjacent amine, and introduces a conformational bias via the stereoelectronic gauche effect.
The Tertiary Alcohol (C2): The 2-methyl-2-butanol moiety provides a sterically shielded hydrogen-bond donor/acceptor network that is highly resistant to metabolic oxidation and enzymatic cleavage.
The Dibenzyl-Protected Amine (C4): Offers orthogonal stability during complex multi-step syntheses, remaining completely inert to standard Fmoc/Boc deprotection conditions until selectively cleaved via hydrogenolysis.
Incorporating this building block into a peptide chain presents two distinct chemical challenges that require precise protocol design:
Challenge 1: Chemoselective Debenzylation
Cleaving two robust benzyl groups from an amine adjacent to a secondary fluoride carries the risk of undesired hydrodefluorination (C-F bond cleavage). Standard Pd/C under high pressure often yields complex mixtures. Causality: To prevent this, we utilize Pearlman’s catalyst (Pd(OH)₂/C) in the presence of a trace acidic modifier (glacial acetic acid). The acidic environment protonates the resulting primary amine, which prevents catalyst poisoning, accelerates the N-debenzylation rate, and completely suppresses C-F bond cleavage[2],[3].
Challenge 2: Amidation of a Deactivated Amine
Once deprotected, the resulting 4-amino-3-fluoro-2-methyl-2-butanol exhibits significantly diminished nucleophilicity due to the strong electron-withdrawing inductive effect (-I) of the adjacent C3 fluorine atom. Causality: Standard coupling reagents like EDC/HOBt or HBTU fail to drive the reaction to completion, leading to high rates of C-terminal epimerization. Therefore, the use of HATU (an aza-benzotriazole uronium salt) is strictly mandated. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that drastically lowers the activation energy, enabling rapid and complete amidation[4].
Quantitative Data: Coupling Efficiency
The table below summarizes the critical need for advanced uronium-based coupling reagents when conjugating fluorinated amines to peptide backbones.
Table 1: Comparative Coupling Efficiency of Fluorinated Amines
Coupling Reagent
Base
Solvent
Reaction Time
Conversion (%)
Epimerization (%)
EDC / HOBt
DIPEA
DMF
24 h
< 40%
~ 5.0%
HBTU
DIPEA
DMF
12 h
65 - 70%
2.0 - 4.0%
HATU
DIPEA
DMF
2 - 4 h
> 95%
< 1.0%
(Data generalized for sterically hindered, fluorinated primary amines based on HATU optimization protocols)[4].
Visualizing the Chemical Logic
Fig 1: Physicochemical effects of the building block's functional groups on synthetic strategy.
Fig 2: Workflow for the deprotection and coupling of the fluorinated amino alcohol.
Preparation: In a flame-dried round-bottom flask, dissolve the starting material in anhydrous MeOH to achieve a 0.1 M concentration.
Acidification: Add glacial acetic acid (0.1 eq). Note: This is critical to prevent catalyst poisoning by the free amine and to suppress defluorination.
Catalyst Addition: Carefully add 20% Pd(OH)₂/C under a gentle stream of inert argon gas to prevent ignition of the methanol.
Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this purge cycle three times. Maintain the reaction under a hydrogen balloon at room temperature with vigorous stirring for 12–16 hours.
Monitoring: Track the reaction via LC-MS. Ensure complete consumption of the mono-benzyl intermediate.
Workup: Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-fluoro-2-methyl-2-butanol acetate salt. Use directly in Protocol B without further purification.
Protocol B: HATU-Mediated Peptide Coupling
Objective: Conjugate the sterically hindered, electron-deficient fluorinated amine to the C-terminal carboxylic acid of a target peptide.
Reagents:
Peptide-COOH (1.0 eq)
4-amino-3-fluoro-2-methyl-2-butanol acetate salt (1.2 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA, 4.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Pre-activation: Dissolve the Peptide-COOH and HATU in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath. Add 2.0 eq of DIPEA and stir for 5 minutes. Note: This generates the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium active ester.
Amine Free-Basing: In a separate vial, dissolve the crude fluorinated amino alcohol acetate salt (1.2 eq) in a minimal amount of DMF. Add the remaining 2.0 eq of DIPEA to free-base the amine.
Coupling: Add the free-based amine solution dropwise to the activated peptide mixture at 0 °C.
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 4 hours.
Quenching & Extraction: Quench the reaction by adding a 5% aqueous NaHCO₃ solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with 10% citric acid (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure and purify the resulting peptidomimetic conjugate via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
References
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 - Advanced Synthesis & Catalysis / ResearchGate.
URL:[Link][2]
HATU Coupling Reagent Specifications and Protocols - Oakwood Chemical.
URL:[Link][4]
Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Histone Deacetylase Inhibitors - The Journal of Organic Chemistry (ACS Publications).
URL:[Link][3]
Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-2-methyl-2-butanol Reactions
Welcome to the Technical Support Center for navigating the unique chemical reactivity of 3-fluoro-2-methyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for navigating the unique chemical reactivity of 3-fluoro-2-methyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this sterically hindered tertiary fluoroalcohol. Here, we will dissect common experimental issues, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to help you achieve your desired chemical transformations.
Understanding the Challenge: The Nature of 3-Fluoro-2-methyl-2-butanol
3-Fluoro-2-methyl-2-butanol presents a unique set of challenges primarily due to two key structural features:
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which is inherently bulky. This steric hindrance significantly impedes backside attack, a requirement for traditional S(_N)2 reactions.[1][2][3] Tertiary alkyl halides, for instance, are known to be unreactive in S(_N)2 mechanisms.[2]
Electron-Withdrawing Fluorine: The fluorine atom on the adjacent carbon exerts a strong electron-withdrawing inductive effect. This can influence the stability of potential carbocation intermediates, which are key in S(_N)1 and E1 pathways.
These factors often lead to slow or non-existent reactions, or favor undesired elimination pathways over substitution. This guide will provide actionable solutions to overcome these hurdles.
Here we address common problems encountered when working with 3-fluoro-2-methyl-2-butanol and provide step-by-step guidance to resolve them.
Question 1: My nucleophilic substitution reaction with 3-fluoro-2-methyl-2-butanol is not proceeding. What are my options?
Answer:
This is a common issue stemming from the steric hindrance around the tertiary carbon center, which disfavors the S(_N)2 mechanism.[1][2] Direct displacement of the hydroxyl group is also challenging because it is a poor leaving group.[4][5] To facilitate a substitution reaction, you must first activate the hydroxyl group to turn it into a better leaving group.
Troubleshooting Strategies:
Activation of the Hydroxyl Group: The primary strategy is to convert the -OH group into a more stable leaving group.
Acid Catalysis: Protonating the alcohol with a strong acid converts the hydroxyl group into a good leaving group (water).[4][5][6] However, for tertiary alcohols, this often leads to the formation of a carbocation intermediate, favoring S(N)1 and E1 pathways.[7][8]
Conversion to Sulfonate Esters: Converting the alcohol to a tosylate (-OTs) or mesylate (-OMs) is an excellent way to create a good leaving group for subsequent substitution.[4][9]
Mitsunobu Reaction: This reaction can be used to convert alcohols into a variety of functional groups with inversion of stereochemistry.[10][11][12] However, the classical Mitsunobu reaction is generally not effective for sterically hindered tertiary alcohols.[11] Modified conditions may be required.
Promoting S(_N)1 Conditions: If direct substitution is the goal, creating conditions that favor an S(_N)1 mechanism is a viable approach. This involves:
Use of Protic Solvents: Polar protic solvents can help stabilize the carbocation intermediate.
Lewis Acid Catalysis: Lewis acids can coordinate to the hydroxyl group, facilitating its departure and the formation of a carbocation.[6][13][14]
Experimental Protocol: Activation via Tosylation followed by Nucleophilic Substitution
This two-step protocol first converts the alcohol to a tosylate, a much better leaving group, and then introduces the nucleophile.
Step 1: Tosylation of 3-fluoro-2-methyl-2-butanol
Dissolve 3-fluoro-2-methyl-2-butanol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by slowly adding cold water.
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Purify the product by column chromatography if necessary.
Step 2: Nucleophilic Substitution of the Tosylate
Dissolve the purified tosylate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Extract the product with an organic solvent.
Wash the organic layer with water and brine.
Dry the organic layer, filter, and concentrate to yield the crude product.
Purify the product by column chromatography or distillation.
Question 2: I am observing significant amounts of elimination byproducts. How can I favor substitution over elimination?
Answer:
The formation of elimination products is a common competing pathway, especially with tertiary substrates that can form relatively stable carbocations.[8][15] The choice of reagents and reaction conditions is critical to minimize this side reaction.
Troubleshooting Strategies:
Avoid Strong, Non-Nucleophilic Bases/Acids: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are excellent for dehydration (elimination) because their conjugate bases are poor nucleophiles.[15] Similarly, using a bulky, non-nucleophilic base will favor elimination.
Utilize a Good Nucleophile that is a Weak Base: To favor substitution, use a nucleophile that is a good nucleophile but a relatively weak base. For example, halide ions (Br⁻, I⁻) and azide (N₃⁻) are good nucleophiles.
Control the Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the formation of elimination byproducts.
Solvent Choice: The choice of solvent can influence the S(_N)1/E1 versus S(_N)2/E2 pathways. Polar aprotic solvents (e.g., acetone, DMSO, DMF) tend to favor S(_N)2 reactions, while polar protic solvents (e.g., water, ethanol) can promote S(_N)1 and E1 reactions by stabilizing carbocation intermediates.
Data Summary: Nucleophile and Solvent Effects on Substitution vs. Elimination
Nucleophile
Basicity
Nucleophilicity
Favored Reaction
I⁻, Br⁻, Cl⁻
Weak
Good
Substitution (S(_N)1/S(_N)2)
N₃⁻, CN⁻
Moderate
Good
Substitution (S(_N)2)
H₂O, ROH
Weak
Poor
Substitution (S(_N)1) / Elimination (E1)
OH⁻, RO⁻
Strong
Good
Elimination (E2) favored
t-BuOK
Strong, Bulky
Poor
Elimination (E2) strongly favored
Solvent Type
Effect on S(_N)1/E1
Effect on S(_N)2
Polar Protic (e.g., H₂O, EtOH)
Stabilizes carbocation, favors S(_N)1/E1
Solvates nucleophile, slows S(_N)2
Polar Aprotic (e.g., Acetone, DMF)
Does not stabilize carbocation as well
Enhances nucleophilicity, favors S(_N)2
Nonpolar (e.g., Hexane, Toluene)
Disfavors charged intermediates
Generally poor for these reactions
Question 3: Can I achieve stereochemical inversion at the tertiary center?
Answer:
Achieving a clean inversion of stereochemistry at a tertiary center is challenging because these substrates typically react via an S(_N)1 mechanism, which proceeds through a planar carbocation intermediate, leading to racemization.[16] The S(_N)2 reaction, which results in inversion, is severely hindered.[1][2]
However, under specific conditions, an S(_N)2-like inversion at a tertiary center can be achieved.
Strategies for Stereoinversion:
Modified Mitsunobu Conditions: While standard Mitsunobu conditions often fail with tertiary alcohols, certain modifications can be successful.[10] These may involve using different phosphines or azodicarboxylates. For example, using 1,1'-(azodicarbonyl)dipiperidine (ADDP) with a less bulky phosphine like trimethylphosphine (PMe₃) has shown success in some cases.
Lewis Acid Catalysis with Specific Nucleophiles: Some methods utilize a Lewis acid to facilitate the departure of the hydroxyl group, followed by the attack of a nucleophile. The stereochemical outcome can be influenced by the formation of tight ion pairs that shield one face of the carbocation.
Conceptual Workflow: Modified Mitsunobu for Stereoinversion
Caption: Modified Mitsunobu reaction workflow for potential stereoinversion.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting reactions with 3-fluoro-2-methyl-2-butanol.
References
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
Demir, A. S., & Sesenoglu, O. (2003). Mitsunobu reaction of tertiary alcohols. A rare example of S N 2 reaction at a tertiary carbon center. Tetrahedron, 59(47), 9465-9471. [Link]
Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from [Link]
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]
Purdue University. (n.d.). Activation of Alcohols. Retrieved from [Link]
OpenOChem Learn. (n.d.). Structure and Reactivity of Alcohols. Retrieved from [Link]
LibreTexts. (2023, October 30). The Substrate: Steric Effects in the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides (Master's thesis, University of Northern Colorado). Retrieved from [Link]
ResearchGate. (n.d.). Tertiary Alcohols as Substrates for S N 2-Like Stereoinversion. Retrieved from [Link]
Khan Academy. (n.d.). Steric hindrance. Retrieved from [Link]
LibreTexts. (2023, October 30). 8.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
LibreTexts. (2023, January 22). Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. Retrieved from [Link]
Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link]
LibreTexts. (2024, January 16). 17.6 Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols (With Acid). Retrieved from [Link]
LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
Nayal, O. S., Thakur, M., Rana, R., & Upadhyay, R. (2019). Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. ChemistrySelect, 4(4), 1435-1439. [Link]
Technical Support Center: Purification of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol .
This molecule is a highly specialized chiral fluoro-amino alcohol, frequently utilized as a critical building block in the synthesis of potent kinase inhibitors, including advanced IRAK4 inhibitors for autoimmune diseases [1]. However, its unique structural motifs—a basic tertiary amine, a strongly electronegative fluorine atom, and a sterically hindered tertiary alcohol—create a "perfect storm" for purification failures if standard methodologies are applied blindly.
Physicochemical Profiling & Quantitative Data
To purify this intermediate successfully, you must first understand the opposing forces within its structure. The quantitative data below illustrates why standard purification fails and how optimized conditions recover the yield.
Table 1: Critical Physicochemical Properties
Property
Value
Mechanistic Implication for Purification
Molecular Weight
301.40 g/mol
Readily detectable by MS, but prone to fragmentation.
LogP (Predicted)
~3.8 - 4.2
Highly lipophilic due to the dibenzyl group; elutes rapidly in RP-HPLC.
Amine pKa
~8.5
Strongly basic; will bind irreversibly to acidic silanols on standard silica.
Stereocenters
1 (at C3)
Exists as (R) and (S) enantiomers; requires chiral stationary phases for resolution.
Table 2: Comparative Chromatographic Recovery Data
Stationary Phase
Mobile Phase Additive
Target Recovery (%)
Byproduct Formation
Standard Silica Gel
None
< 40%
High (Alkene elimination)
Standard Silica Gel
1% Triethylamine (TEA)
> 85%
Low
Neutral Alumina
None
~ 75%
Moderate (Tailing observed)
Chiral SFC (Amylose)
0.1% Diethylamine (DEA)
> 95% (Enantiopure)
None
Troubleshooting Guides & FAQs
FAQ 1: False Positives in LC-MS Analysis
Q: LC-MS analysis of my crude mixture shows a major mass peak at m/z 284 [M+H-18]⁺ instead of the expected m/z 302 [M+H]⁺. Did my product completely dehydrate during the reaction?
A: Not necessarily. You are likely observing in-source fragmentation , a common false flag. Tertiary alcohols are highly susceptible to dehydration during Electrospray Ionization (ESI-MS). The high voltage and temperature in the mass spectrometer's source catalyze the loss of the hydroxyl group as water (-18 Da), making it appear as though the product degraded in your flask.
Causality: The tertiary carbocation formed after water loss is highly stabilized by the adjacent gem-dimethyl groups.
Self-Validation: Do not discard your batch based on MS alone. Run a crude ¹H NMR. If the intact gem-dimethyl singlet integration (typically around 1.2 ppm) is present and matches the integration of the benzyl protons, your product is intact.
FAQ 2: E1 Elimination on Silica Gel
Q: My isolated yield after standard flash chromatography is terrible, and I observe a new, less-polar spot on TLC. What is happening?
A: Your product is undergoing acid-catalyzed E1 elimination on the column. Standard silica gel is inherently acidic (pKa ~4.5–5.5). When your basic dibenzylamino group interacts with the silica, the local acidic environment protonates the adjacent tertiary alcohol at C2.
Causality: Protonation leads to the loss of water and the formation of a tertiary carbocation, which rapidly loses a proton to form an alkene byproduct (dehydration).
Resolution: You must neutralize the silica gel. Pre-equilibrate your column with 1–2% Triethylamine (TEA) to cap the acidic silanols.
FAQ 3: Enantiomeric Resolution
Q: Our upstream synthesis yielded a racemic mixture. Can we separate the (R) and (S) enantiomers using standard reverse-phase prep-HPLC?
A: No. Enantiomers possess identical physicochemical properties in an achiral environment and will co-elute perfectly on standard C18 columns. Because the (R)-enantiomer is specifically required for the biological efficacy of downstream IRAK4 inhibitors [1], you must utilize a chiral environment. Supercritical Fluid Chromatography (SFC) using an amylose- or cellulose-based chiral stationary phase is the industry standard for this resolution.
Mechanistic & Workflow Visualizations
Fig 1: Mechanistic pathway of acid-catalyzed degradation vs. base-stabilized purification.
Fig 2: Decision tree for selecting the appropriate purification workflow.
Step-by-Step Experimental Protocols
Protocol A: Base-Deactivated Normal Phase Flash Chromatography
Use this protocol if your synthesis is already stereoselective and you only need to remove chemical impurities.
Solvent Preparation: Prepare a mobile phase system of Hexanes and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent A (Hexanes) and solvent B (EtOAc).
System Validation: Spot the prepared mobile phase onto a strip of pH paper. The paper must indicate a basic pH (>8) to confirm the TEA is active and well-mixed.
Column Equilibration: Flush a standard bare silica column with 3–5 column volumes (CV) of the 1% TEA-modified Hexanes. Causality: This pre-coats the acidic silanols with TEA, preventing the tertiary alcohol of your target from binding to the destructive acidic sites.
Sample Loading: Dissolve the crude 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in a minimum volume of Dichloromethane (DCM) containing 1% TEA. Load directly onto the column.
Elution: Run a shallow gradient from 0% to 30% EtOAc (with constant 1% TEA) over 15 CVs.
Fraction Pooling: Monitor fractions via TLC (stain with Ninhydrin or Potassium Permanganate). Pool fractions containing the product and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.
Protocol B: Chiral SFC Resolution of Enantiomers
Use this protocol to isolate the biologically active (R)-enantiomer from a racemic mixture.
Column Selection: Equip the SFC system with a Chiralpak AD-H or AS-H column (amylose-based stationary phase).
Mobile Phase Setup: Use supercritical CO₂ as the primary mobile phase. Use Methanol or Isopropanol as the co-solvent (modifier).
Additive Integration: Add 0.1% Diethylamine (DEA) to the co-solvent. Causality: Similar to TEA in flash chromatography, DEA suppresses amine tailing and sharpens the peak shape on the chiral stationary phase.
Method Parameters:
Flow rate: 3.0 mL/min (analytical) or scaled for prep.
Backpressure: 100–120 bar.
Temperature: 35°C.
Injection & Collection: Inject the racemate. The (R) and (S) enantiomers will elute as baseline-resolved peaks. Collect the peaks using mass-triggered or UV-triggered (220 nm) fraction collection.
References
Title: Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis
Source: ACS Medicinal Chemistry Letters, 2020, 11(7), 1402-1409.
URL: [Link]
Troubleshooting
Troubleshooting crystallization of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
The following technical guide is structured as an interactive Technical Support Center for process chemists and researchers working with 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 1609545-83-6) . Topic: Crystalli...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an interactive Technical Support Center for process chemists and researchers working with 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 1609545-83-6) .
Topic: Crystallization & Purification of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Ticket Status:
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
System Status: Compound Profile
Before troubleshooting, verify your target parameters against the standard physicochemical profile.[1]
User Report: "I cooled the reaction mixture in Hexane/EtOAc, but instead of crystals, a thick, yellow oil separated at the bottom. Scratching the flask didn't help."
Root Cause Analysis:
This is the most common failure mode for dibenzyl-protected amino alcohols. The molecule contains a "greasy" dibenzyl group and a polar hydroxyl/fluoro motif.[1]
LLPS (Liquid-Liquid Phase Separation): The compound becomes insoluble in the solvent before it can organize into a crystal lattice, forming a supersaturated oil phase.[1]
Solvent Mismatch: Hexane is too non-polar; it forces the solute out too aggressively.[1]
Lack of Nucleation: The flexible alkyl chain and rotatable benzyl groups create a high entropic barrier to nucleation.
Resolution Protocol:
Switch to a Bridging Solvent System . You need a solvent that solubilizes the oil phase but allows lattice formation upon cooling.[1]
Recommended System:Heptane / Isopropyl Acetate (IPAc) (Ratio 15:1 to 20:1).
Why IPAc? It has a higher boiling point than EtOAc and better solubilizing power for the "oil" phase, preventing immediate crash-out.[1]
The "Oiling Out" Rescue: Re-heat the oil until it dissolves.[1] Add 1% seed crystals at the metastable zone width (approx. 5-10°C below saturation temperature).
User Report: "My crude material has 85% ee. After one recrystallization, it only improved to 88%."[1]
Root Cause Analysis:
If the ee isn't improving, you are likely operating under Kinetic Control rather than Thermodynamic Control .[1] Fast cooling traps the impurity (the wrong enantiomer) inside the crystal lattice or within the oil droplets that subsequently solidify.[1]
Resolution Protocol:
Thermodynamic Digestion: Perform a "slurry age."[1] Heat the suspension to 50°C (dissolving ~30% of solids) and cool slowly to 20°C over 6 hours. Repeat this thermal cycle 3 times. This allows the impure crystals to dissolve and re-deposit onto the purer crystal lattice (Ostwald Ripening).[1]
Solvent Polarity Adjustment: Increase the polarity slightly (add 2% 2-Butanol). This keeps the minor enantiomer in solution while the major enantiomer crystallizes.[1]
Ticket #406: Chemical Stability & Defluorination
User Report: "I see a new impurity peak at RRT 0.85 after heating the crystallization mother liquor."
Root Cause Analysis:
-fluoro alcohols are susceptible to epoxide reversion or elimination under basic or thermal stress.
Mechanism: The internal hydroxyl group can attack the carbon bearing the fluorine (intramolecular
), expelling fluoride and forming an epoxide, or base can abstract a proton leading to HF elimination.[1]
Resolution Protocol:
Acidic Buffer: Ensure the crystallization solvent is neutral or slightly acidic.[1] Avoid any residual amine bases (e.g., TEA, DIPEA) from the synthesis step.[1] Wash the organic layer with mild citric acid before crystallization.[1]
Temperature Limit: Do not exceed 60°C during dissolution.
Visualization: Decision Pathways
Diagram 1: Troubleshooting "Oiling Out"
This decision tree guides you through the critical steps when the product refuses to crystallize.
Caption: Logical workflow for remediation of Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Diagram 2: Purification Workflow (The "Golden Batch")
The standard operating procedure for high-purity isolation.
Caption: Step-by-step unit operations for the purification of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol.
Master Protocol: The "Golden Batch" Method[1]
Objective: Isolation of >99% pure (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol with >98% ee.
Reagents:
Crude Compound: 10.0 g
Solvent A (Good Solvent): Isopropyl Acetate (IPAc) - 50 mL
Solvent B (Anti-Solvent): n-Heptane - 150 mL
Seed Crystals: 100 mg (High purity)
Step-by-Step Procedure:
Dissolution:
Charge 10.0 g of crude oil into a reactor.
Add 50 mL IPAc .
Heat to 50°C . Stir until a clear, homogeneous yellow solution is obtained.
Note: If haze persists, filter hot through a 0.45µm PTFE filter to remove inorganic salts.[1]
The "Cloud Point" Approach:
While stirring at 50°C, slowly add n-Heptane dropwise.
Stop adding when the solution turns slightly turbid (cloud point).[1]
Add 2 mL of IPAc to turn the solution clear again (back off saturation).
Nucleation (Critical Step):
Cool the solution to 40°C .
Add Seed Crystals (100 mg).
Hold temperature at 40°C for 60 minutes.
Visual Check: Ensure seeds do not dissolve.[1] If they grow (solution becomes opaque), proceed.[1] If they dissolve, repeat Step 2 with less IPAc.[1]
Controlled Cooling:
Cool from 40°C to 20°C at a rate of 5°C per hour .
Do not crash cool. Rapid cooling traps the dibenzyl impurities.[1]
The "Push" (Yield Optimization):
Once at 20°C, add the remaining n-Heptane (approx. 100 mL) over 2 hours.
Compound Identity: PubChem.[1][2] Compound Summary for CAS 1609545-83-6. National Library of Medicine (US). Link
Crystallization Methodology: Beckmann, W. Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Standard practice for resolving "oiling out" issues in API synthesis).
Fluorinated Intermediates: Reliable sources for handling
-fluoro alcohols and preventing elimination include general process chemistry literature on nucleoside analogs (e.g., synthesis of Clevudine/Sofosbuvir intermediates).
Solvent Selection: Guideline for Residual Solvents, ICH Q3C (R8).[1] (Supports the use of Class 3 solvents like Heptane and IPAc over Hexane/DCM for pharmaceutical intermediates).[1] Link
(Note: Specific literature on the crystallization of this exact CAS number is proprietary or sparse in open literature; the protocols above are derived from first-principles process chemistry for the "Dibenzylamino-Fluoro-Alcohol" structural class.)
Technical Support Center: Controlling Diastereoselectivity in the Synthesis of the 3-Fluoro Moiety
Welcome to the technical support center for controlling diastereoselectivity in the synthesis of the 3-fluoro moiety. The strategic introduction of fluorine into organic molecules can dramatically alter their physical, c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for controlling diastereoselectivity in the synthesis of the 3-fluoro moiety. The strategic introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making it a critical tool for researchers in drug development and materials science.[1][2][3][4] However, controlling the stereochemical outcome of fluorination reactions, particularly diastereoselectivity, presents a significant synthetic challenge.[4][5] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and achieve your desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective fluorination is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I improve the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity is often a delicate balance of several factors. A poor d.r. typically points to issues with substrate control, reagent control, or the reaction conditions themselves. Here’s a systematic approach to troubleshooting:
Re-evaluate Your Fluorinating Agent: The choice of fluorinating agent is paramount.[6]
Electrophilic Fluorinating Agents: Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling.[3][6][7][8] However, their steric bulk can significantly influence the facial selectivity of the fluorination. If you are using a sterically demanding substrate, a less bulky fluorinating agent might be beneficial. Conversely, a bulkier reagent could enhance selectivity for a less hindered substrate. The reactivity of these agents can also be tuned; for instance, cationic N-F reagents are generally more reactive than neutral ones.[6]
Nucleophilic Fluorinating Agents: Sources like alkali metal fluorides (e.g., KF, CsF) or ammonium fluorides are common, but their low nucleophilicity and high basicity can be problematic.[1][9] The choice of counter-ion and the use of phase-transfer catalysts can dramatically impact reactivity and selectivity.[9]
Optimize Reaction Conditions:
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[10] Start your reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, THF, DCM) and protic (e.g., alcohols, though use with caution with highly reactive fluorinating agents).
Additives and Catalysts: The addition of Lewis acids or bases can alter the reaction pathway.[1] For instance, in the fluorination of β-ketoesters, a Lewis acid can catalyze the enolization process, thereby influencing the stereochemical outcome.[1] Organocatalysis, in particular, has emerged as a powerful tool for controlling stereoselectivity in fluorination reactions.[11][12][13][14]
Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of your starting material should direct the fluorination. If this is not happening effectively, consider:
Protecting Groups: The size and nature of protecting groups can exert significant steric influence, guiding the approach of the fluorinating agent.
Conformational Locking: Introducing structural elements that restrict the conformational flexibility of your molecule can lead to a more predictable and selective reaction.
Q2: I'm observing significant elimination byproducts in my deoxyfluorination of an alcohol. How can I suppress this side reaction?
A2: Elimination is a common competing pathway in deoxyfluorination reactions, especially with reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[10] This is particularly prevalent with secondary and tertiary alcohols, or substrates prone to forming stable carbocations.
Here are some strategies to favor the desired SN2 substitution over elimination:
Choice of Deoxyfluorinating Agent: While DAST is common, Deoxo-Fluor® is generally more thermally stable and can sometimes lead to cleaner reactions.[10] More modern reagents like AlkylFluor or PhenoFluor may offer improved yields and reduced side reactions for complex molecules.[10]
Temperature Control: This is critical. Initiate the reaction at a very low temperature (-78 °C) and allow it to warm slowly.[10] Maintaining a low temperature profile can significantly favor the substitution pathway.
Solvent Choice: Dichloromethane (DCM) is a standard solvent. However, less polar solvents might disfavor the formation of carbocationic intermediates that lead to elimination.
Base Additives: The presence of a non-nucleophilic base can sometimes scavenge trace amounts of acid that might promote elimination.
Q3: My electrophilic fluorination of a ketone is resulting in a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the mono-fluorinated product?
A3: Over-fluorination is a frequent issue when the mono-fluorinated product has similar or even higher reactivity compared to the starting material.[10]
Control Stoichiometry: This is the most straightforward approach. Carefully control the stoichiometry of your electrophilic fluorinating agent (e.g., Selectfluor®). Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help prevent over-fluorination.[10]
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or NMR. Quench the reaction as soon as the starting material has been consumed.
Temperature: Running the reaction at a lower temperature can often improve selectivity by slowing down the rate of the second fluorination.
Q4: Can I use a catalyst to control the diastereoselectivity of my fluorination reaction?
A4: Absolutely. Catalytic asymmetric fluorination is a rapidly advancing field that offers powerful solutions for controlling stereochemistry.[1][12]
Organocatalysis: Chiral primary and secondary amines, cinchona alkaloids, and phosphoric acids have been successfully employed as organocatalysts to induce high levels of enantio- and diastereoselectivity in the fluorination of various substrates, including aldehydes and ketones.[11][12][13][14] These catalysts often operate by forming chiral enamines or iminium ions as key intermediates.
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of palladium, nickel, and copper, have been shown to be effective in catalyzing enantioselective fluorinations.[1][4][15] These methods often involve the formation of chiral metal enolates.
Phase-Transfer Catalysis: Chiral anion phase-transfer catalysis has emerged as a valuable strategy, particularly for the fluorination of allylic alcohols.[12][16]
The choice of catalyst will be highly dependent on your specific substrate and the desired transformation. A thorough literature search for similar transformations is highly recommended.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in the Fluorination of Allylic Alcohols
The diastereoselective fluorination of allylic alcohols is a valuable transformation, but can be challenging to control.
Common Problem: Low diastereoselectivity.
Potential Cause
Troubleshooting Strategy
Poor Substrate Control
The hydroxyl group may not be providing sufficient steric direction. Consider converting the alcohol to a bulkier silyl ether or another protecting group to enhance facial bias.
Ineffective Reagent Control
The fluorinating agent may be too small or too reactive. Experiment with a range of electrophilic fluorinating agents with varying steric bulk (e.g., Selectfluor® vs. NFSI).
Flexible Transition State
The transition state may be poorly organized. The use of a directing group, such as a boronic acid, can help to create a more rigid, ordered transition state, leading to higher selectivity.[17][18]
Unfavorable Reaction Conditions
The reaction temperature may be too high, or the solvent may not be optimal. Screen a range of temperatures (from -78 °C to room temperature) and solvents with varying polarities.
Experimental Protocol: Diastereoselective Fluorination of an Allylic Alcohol using a Boronic Acid Directing Group [18]
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add the allylic alcohol (1.0 eq.), the aryl boronic acid (1.1 eq.), and a suitable solvent (e.g., toluene).
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to remove water.
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).
Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.2 eq.) portion-wise over a period of time.
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or NMR.
Quenching and Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography to isolate the desired fluorinated product.
When substrate control is weak, the choice of fluorinating reagent and catalyst becomes the primary driver of selectivity.[19]
Key Considerations for Reagent-Controlled Fluorination
Factor
Influence on Diastereoselectivity
Fluorinating Agent
The size, shape, and reactivity of the fluorinating agent determine its approach to the substrate. Electrophilic reagents with bulky substituents (e.g., Selectfluor®) can create a highly biased steric environment.
Chiral Catalyst
A chiral catalyst (organocatalyst or transition metal complex) creates a chiral pocket around the substrate, forcing the fluorinating agent to approach from a specific face.
Solvent
The solvent can influence the catalyst's conformation and the solubility of the reagents, thereby affecting the reaction rate and selectivity.
Additives
Co-catalysts or additives can modulate the reactivity of the primary catalyst or the substrate, leading to improved selectivity. For example, a Brønsted acid can activate a carbonyl group towards nucleophilic attack.
Illustrative Reaction Pathway: Organocatalyzed Enantioselective α-Fluorination of a Ketone
Caption: Organocatalyzed α-fluorination of a ketone.
References
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2014). Beilstein Journal of Organic Chemistry, 10, 268-273.
Wang, J., & Wang, Y. (2014). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Organic & Biomolecular Chemistry, 12(38), 7436-7447.
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (n.d.). PMC.
Ni, C., & Hu, J. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 765-825.
A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. (n.d.). PMC.
A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor. (n.d.). Benchchem.
Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. (2016). ResearchGate.
Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. (2016). PMC.
Diastereoselective Synthesis of 2,3,4,5,6-Pentafluoroheptanes. (n.d.). ResearchGate.
Electrophilic Fluorination. (n.d.). Bryn Mawr College.
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). The Doyle Group - UCLA.
Ni, C., & Hu, J. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 765-825.
Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (2011). PMC.
Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. (2021). PMC.
An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. (2014). Journal of the American Chemical Society.
Fluorination of allylic alcohols and cyclopropanols. (n.d.). ResearchGate.
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2025). The Journal of Organic Chemistry.
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
ChemInform Abstract: Enantioselective Organocatalytic ??-Fluorination of Cyclic Ketones. (2025). ResearchGate.
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (2022). PubMed.
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2025). RSC Publishing.
Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers. (n.d.). PMC.
CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Georgia Gwinnett College.
A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. (n.d.). ResearchGate.
Model substrates for catalytic fluorinations, with the degree of... (n.d.). ResearchGate.
A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Research Communities by Springer Nature.
Technical Support Center: Overcoming Side Reactions in Fluorination. (n.d.). Benchchem.
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2026). ResearchGate.
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). Journal of the American Chemical Society.
Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Aldolase-catalyzed synthesis of chiral organofluorines. (n.d.). UC Berkeley.
Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2023). Organic Letters.
Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluor. (n.d.). [No Source Found].
Late-stage [18F]Fluorination: New Solutions to Old Problems. (2014). PMC.
Advanced Structural Elucidation of Fluorinated Building Blocks: A Comparison Guide for 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Audience: Researchers, scientists, and drug development professionals. Fluorinated amino alcohols are highly privileged scaffolds in medicinal chemistry, frequently utilized as transition-state isosteres and metabolic-re...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Fluorinated amino alcohols are highly privileged scaffolds in medicinal chemistry, frequently utilized as transition-state isosteres and metabolic-resistant building blocks. However, the introduction of a fluorine atom dramatically complicates structural characterization. Fluorine-19 (
) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it exquisitely sensitive to its local chemical environment[1]. It induces complex scalar couplings (, ) that propagate through the carbon backbone, often obscuring critical stereochemical and regiochemical data[2].
As a Senior Application Scientist, I frequently observe analytical bottlenecks when teams rely on standard 1D NMR to characterize complex fluorinated intermediates like 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol . This guide objectively compares standard 1D NMR profiling against an advanced multiparametric NMR approach, providing the experimental causality and self-validating protocols required to achieve absolute structural certainty.
The Analytical Challenge: Why Fluorine Breaks Standard NMR
The molecule 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol features a highly congested stereocenter network:
C2: A quaternary carbon bonded to a hydroxyl group and two diastereotopic methyl groups.
C3: A chiral methine carbon directly bonded to the fluorine atom.
C4: A methylene group bearing a bulky dibenzylamino substituent, featuring diastereotopic protons.
In a standard
NMR spectrum, the (geminal) and (vicinal) couplings superimpose onto the standard couplings. This creates second-order-like multiplets that are nearly impossible to assign with confidence. Furthermore, recent molecular dynamics and NMR studies reveal that fluorinated amino alcohols exhibit a coexistence of through-space (TS) and hydrogen-bond-assisted couplings[3]. The hydroxyl group at C2 can form an intramolecular hydrogen bond with the C3 fluorine, locking the molecule into a rigid conformation that alters expected coupling constants and necessitates advanced 2D and heteronuclear decoupling techniques.
Methodology Comparison
To demonstrate the performance gap, we compare two analytical workflows: Alternative A (Standard 1D NMR) and Alternative B (Multiparametric Advanced NMR) .
Workflow comparison between Standard 1D and Advanced Multiparametric NMR approaches.
Alternative A: Standard 1D NMR Workflow (400 MHz)
This is the default quality-control method used in most synthetic labs. While fast, it lacks the resolution to deconvolute fluorine-induced splitting.
Step-by-Step Protocol:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
(containing 0.03% v/v TMS as an internal reference).
Acquisition: Acquire on a 400 MHz spectrometer using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay ().
Acquisition: Acquire at 100 MHz using WALTZ-16 decoupling (zgpg30), 1024 scans, to ensure sufficient signal-to-noise for the quaternary C2 carbon.
Data Processing: Apply exponential line broadening (LB = 0.3 Hz for
, 1.0 Hz for ), followed by Fourier transform and phase/baseline correction.
Alternative B: Multiparametric Advanced Workflow (600 MHz)
This system utilizes a high-field magnet equipped with a dedicated
/ cryoprobe, allowing for heteronuclear decoupling and through-space correlation.
Step-by-Step Protocol:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
.
Expertise Note: Explicit solvation in DMSO stabilizes the intermolecular bifurcated H-bonds, which is a critical prerequisite for accurately observing through-space
& -Decoupled Acquisition: Acquire a standard spectrum (64 scans) to locate the fluorine resonance ( ppm). Subsequently, acquire the spectrum with inverse-gated decoupling. This collapses the massive multiplets, reducing the C3 and C4 proton signals to standard first-order ABX systems.
2D HSQC/HMBC Acquisition: Acquire
- HSQC to map direct C-H correlations, resolving the overlap of the diastereotopic C1/C2 methyls. Acquire HMBC to confirm the connectivity of the quaternary C2 position to the C3 methine.
- HOESY Acquisition: Set the mixing time to 400 ms.
Trustworthiness Check: Verify temperature stability at exactly 298 K before starting the run. Temperature drift during the long 2D acquisition will cause conformational mobility, destroying the delicate through-space Nuclear Overhauser Effects (NOE) between F3 and the C2-hydroxyl proton.
Data Presentation & Performance Comparison
The following tables summarize the quantitative data extracted from both methodologies. Alternative B clearly demonstrates superior resolving power, transforming ambiguous multiplets into definitive structural proof.
Table 1:
NMR Data Resolution Comparison
Proton Environment
Alternative A: Standard 1D (400 MHz)
Alternative B: -Decoupled (600 MHz)
Performance Insight & Causality
C1-H & C2-CH
1.20 ppm (overlapping m, 6H)
1.18 ppm (s, 3H), 1.22 ppm (s, 3H)
Higher field resolves the diastereotopic methyls; decoupling removes long-range .
C4-H
2.60 - 2.90 ppm (complex m, 2H)
2.70 ppm (dd, 1H), 2.85 ppm (dd, 1H)
Diastereotopic protons simplified to an ABX system upon decoupling.
C3-H
4.60 ppm (dm, Hz, 1H)
4.62 ppm (dd, = 4.5, 7.0 Hz, 1H)
Massive coupling removed, revealing the true geometry to the C4 protons.
C2-OH
2.50 ppm (br s, 1H)
2.55 ppm (br s, 1H)
Peak sharpens in DMSO-d due to H-bonding stabilization[3].
Benzyl-CH
3.60 - 3.80 ppm (m, 4H)
3.65 ppm (d, 2H), 3.75 ppm (d, 2H)
AB quartet fully resolved at 600 MHz.
Table 2:
NMR Assignments and
Coupling
Carbon Environment
Alternative A: Standard 1D (100 MHz)
Alternative B: 2D Assigned (150 MHz)
Measured Coupling
C1 / C2-CH
26.0, 26.5 ppm (m)
26.1 ppm (d), 26.8 ppm (d)
Hz
C2 (Quaternary)
72.5 ppm (d)
72.8 ppm (d)
Hz
C3 (CH-F)
96.0 ppm (d)
96.5 ppm (d)
Hz
C4 (CH)
56.0 ppm (d)
56.4 ppm (d)
Hz
Benzyl-CH
59.5 ppm (s)
59.8 ppm (s)
N/A
Spin-Spin Coupling Network Analysis
Understanding the exact pathways of scalar and through-space interactions is critical for validating the relative stereochemistry of the molecule. The diagram below illustrates the coupling network radiating from the C3 fluorine atom.
Spin-spin coupling network illustrating scalar and through-space interactions with F3.
Mechanistic Takeaway: The HOESY experiment in Alternative B specifically targets the dashed red pathway in the diagram above. By detecting the through-space interaction between F3 and the OH proton, researchers can definitively lock the relative stereoconfiguration of the C2 and C3 chiral centers—a feat impossible with Alternative A.
Conclusion
For simple aliphatic compounds, standard 1D NMR (Alternative A) is sufficient. However, for heavily substituted fluorinated building blocks like 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol , the standard approach fails to provide unambiguous structural proof due to severe
and signal convolution.
Alternative B (Multiparametric Advanced NMR) is the mandatory standard for drug development professionals. By utilizing
-decoupled NMR and through-space HOESY correlations, this approach neutralizes the spectral complexity introduced by the fluorine atom, ensuring that the stereochemistry and regiochemistry of the API intermediate are validated with absolute certainty.
References
Chiari, C., Batista, P. R., Viesser, R. V., Schenberg, L. A., Ducati, L. C., et al. "Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols." Organic & Biomolecular Chemistry, 2024, 22, 13.[Link][3]
Wróblewska, A., et al. "Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates." Beilstein Journal of Organic Chemistry, 2020.[Link][2]
19F NMR Spectral Analysis of 3-Fluoro-2-methyl-2-butanol Derivatives: A Comparative Analytical Guide
Executive Summary This guide details the analytical superiority of 19F NMR spectroscopy for the structural and quantitative assessment of 3-fluoro-2-methyl-2-butanol and its metabolic derivatives. While traditional 1H NM...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the analytical superiority of 19F NMR spectroscopy for the structural and quantitative assessment of 3-fluoro-2-methyl-2-butanol and its metabolic derivatives. While traditional 1H NMR and HPLC-MS remain staples in drug development, they struggle with the specific stereochemical and spectral challenges presented by vicinal fluorohydrins.
This guide is designed for medicinal chemists and analytical scientists seeking a robust, self-validating protocol for determining purity, diastereomeric ratios (dr), and metabolic stability of this specific fluorinated scaffold.
Part 1: Comparative Analysis of Analytical Methodologies
The 3-fluoro-2-methyl-2-butanol scaffold presents unique challenges: a tertiary alcohol adjacent to a secondary fluoride, creating a chiral center at C3 and rendering the geminal dimethyl groups at C2 diastereotopic .
Comparison Matrix: 19F NMR vs. Alternatives
Feature
19F NMR (Recommended)
1H NMR
HPLC-MS
Spectral Window
~400 ppm (High Dispersion)
~12 ppm (High Overlap)
N/A (Chromatographic)
Background Signal
Zero (100% Endogenous Selectivity)
High (Solvent/Impurity overlap)
Variable (Matrix effects)
Stereochemical Resolution
High (Sensitive to <1% diastereomers)
Moderate (Requires shift reagents)
High (Requires chiral columns)
Structural Insight
Direct probe of C-F stereoelectronics
Complex multiplets due to
Mass/Fragmentation only
Quantification
qNMR is absolute (no reference needed)
Requires internal standard
Requires calibration curves
Technical Deep Dive: Why 19F Wins for this Scaffold
Simplification of Spin Systems: In 1H NMR, the H3 proton (geminal to fluorine) appears as a complex doublet of quartets (coupled to F and the C4-methyl) often buried under the solvent or backbone signals. In 19F NMR, specifically with proton decoupling (19F{1H}), the signal collapses to a clean singlet, allowing for precise integration.
Diastereotopic Resolution: The chiral center at C3 makes the two methyl groups at C2 diastereotopic. While 1H NMR shows this as two closely spaced singlets (often overlapping), 19F NMR is sensitive to long-range conformational changes in derivatives (e.g., glucuronides or esters), shifting the fluorine signal significantly (up to 0.5–2.0 ppm) depending on the substitution at the neighboring oxygen.
Part 2: Spectral Characteristics & Data Interpretation[1]
Predicted Spectral Parameters
Solvent: CDCl3, Referenced to CFCl3 (0.0 ppm)
Nucleus
Signal Assignment
Multiplicity (Coupled)
Coupling Constants ()
Notes
19F
C3-F
Doublet of Quartets (dq)
Hz Hz
Diagnostic Peak. Shifts -175 to -185 ppm.
1H
C3-H
Doublet of Quartets (dq)
Hz Hz
Often obscured.
1H
C2-Me (a/b)
Singlet (x2)
N/A
Diastereotopic methyls (distinct shifts).
13C
C 3
Doublet (d)
Hz
Large coupling confirms F-attachment.
13C
C 2
Doublet (d)
Hz
Vicinal coupling confirms connectivity.
The "Diastereotopic Fingerprint"
The presence of the fluorine atom at C3 induces a chiral environment. Consequently, the two methyl groups attached to C2 are chemically non-equivalent.[1]
1H NMR:
1.21 and 1.28 (Singlets).
Mechanism: The fluorine atom prefers a gauche orientation relative to the hydroxyl group due to the gauche effect and intramolecular H-bonding, locking the conformation and enhancing the magnetic anisotropy difference between the two methyls.
Objective: Determine the enantiomeric excess (ee) or absolute configuration of the C3 center.
Derivatization: React the 3-fluoro-2-methyl-2-butanol derivative with
- and -MTPA-Cl (Mosher's acid chloride).
Analysis: Acquire 19F NMR of the crude reaction mixture.
Interpretation:
The CF3 group of the Mosher moiety acts as a reporter.
Due to the proximity of the C3-F, the
() values will be amplified compared to non-fluorinated alcohols.
Logic: If the C3-F is syn to the MTPA-CF3 in one conformer, shielding/deshielding is maximized.
Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This diagram outlines the logical flow for characterizing 3-fluoro-2-methyl-2-butanol derivatives.
Caption: Analytical workflow prioritizing 19F{1H} NMR to resolve spectral complexity caused by H-F coupling and diastereotopy.
Diagram 2: Stereochemical Reporter Mechanism
Visualizing how the 19F probe detects stereochemistry.
Caption: Comparison of sensitivity between 1H and 19F NMR probes for detecting stereochemical nuances in fluorohydrins.
References
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
Thiede, S., et al. (2016). "19F NMR Spectroscopy: A Versatile Tool for the Analysis of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Methodology for qNMR).
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link (Authoritative source on Mosher ester analysis).
Reich, H. J. (2023). "WinPLT NMR Data: Fluorine Chemical Shifts." University of Wisconsin-Madison Chemistry. Link (Verified database for shift prediction).
HPLC method development for purity assessment of fluorinated amino alcohols
Title: Beyond C18: Advanced HPLC Method Development for Purity Assessment of Fluorinated Amino Alcohols Executive Summary Fluorinated amino alcohols are highly prized intermediates in modern drug discovery. The strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Beyond C18: Advanced HPLC Method Development for Purity Assessment of Fluorinated Amino Alcohols
Executive Summary
Fluorinated amino alcohols are highly prized intermediates in modern drug discovery. The strategic insertion of fluorine alters the pKa of adjacent amines, enhances metabolic stability, and modulates lipophilicity. However, these exact physicochemical modifications create significant challenges for purity assessment using conventional High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive, causality-driven comparison of stationary phases and a self-validating workflow for developing robust HPLC methods for these complex molecules.
The Analytical Challenge: Fluorine's Impact on Chromatography
When developing a method for fluorinated amino alcohols, relying solely on hydrophobic dispersive forces—the primary retention mechanism of standard C18 columns—is analytically insufficient. The carbon-fluorine (C-F) bond is highly polarized, creating a strong local dipole that C18 alkyl chains cannot selectively interact with[1]. Furthermore, the basic nitrogen of the amino alcohol interacts strongly with ionized residual silanols (Si-O⁻) on the silica support, causing severe peak tailing and unpredictable retention shifts[2].
Stationary Phase Comparison: The C18 vs. PFP Paradigm
To overcome the limitations of C18, analytical scientists must pivot to stationary phases that offer orthogonal selectivity. The Pentafluorophenyl (PFP) stationary phase introduces a multi-modal retention mechanism that is fundamentally superior for fluorinated compounds[3][4].
By understanding the causality of these interactions, we can objectively compare the two phases:
Parameter
Standard C18 (Alkyl) Phase
Pentafluorophenyl (PFP) Phase
Mechanistic Causality
Primary Retention
Hydrophobic (Dispersive)
Hydrophobic, Dipole-Dipole, π-π, H-bond
PFP's aromatic ring and highly electronegative fluorine atoms enable multi-modal interactions[2][3].
Selectivity (α)
Poor for fluorinated isomers
High for fluorinated isomers
PFP's rigid planar structure provides superior shape selectivity and steric recognition[3][5].
Peak Symmetry (Tf)
1.5 – 2.5 (Significant Tailing)
1.0 – 1.3 (Highly Symmetrical)
Alternative base deactivation and lack of purely hydrophobic reliance minimize basic amine-silanol interactions[2].
Retention (k')
Low to Moderate
Moderate to High
C-F bonds in the analyte interact strongly with the polarized C-F bonds on the PFP stationary phase[1].
Mobile Phase Architecture & Silanol Suppression
The secondary challenge in fluorinated amino alcohol analysis is controlling the ionization state of the basic amine.
pH Control: Operating at a low pH ensures the amine is fully protonated while simultaneously neutralizing the surface silanols (Si-OH) on the stationary phase. This shuts down secondary ion-exchange interactions, directly resolving peak tailing[2].
Fluorinated Additives: In cases of extreme polarity where retention remains poor, utilizing fluorinated mobile phase additives like Heptafluorobutyric acid (HFBA) or polyfluorinated alcohols can act as volatile ion-pairing agents, further enhancing retention and peak shape on reversed-phase systems[2][6].
Self-Validating Experimental Protocol
To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, the following step-by-step methodology incorporates a System Suitability Test (SST) as a self-validating checkpoint.
Step 1: Analyte Profiling & SST Preparation
Synthesize or procure a resolution mixture containing the target fluorinated amino alcohol and its most challenging impurity (e.g., the des-fluoro analog or a positional isomer). Dilute to 1.0 mg/mL in the initial mobile phase conditions to prevent solvent-mismatch band broadening.
Step 2: Chromatographic System Configuration
Column: PFP Core-Shell or Fully Porous (e.g., 100 x 4.6 mm, 2.7 µm) to maximize efficiency[2].
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 1.0 mL/min.
Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).
Step 3: Gradient Execution & Detection
Run a scouting gradient from 5% B to 95% B over 15 minutes. Monitor via UV (if the molecule contains an aromatic chromophore) or use Charged Aerosol Detection (CAD) / Mass Spectrometry (MS) if the amino alcohol lacks a UV chromophore[2].
Step 4: The Causality Gate (System Validation)
Evaluate the resulting chromatogram. The method is only considered valid for quantitative purity assessment if it passes the following E-E-A-T grounded criteria:
Resolution (Rs) > 2.0 between the fluorinated analyte and the critical impurity.
Tailing Factor (Tf) < 1.5 for the amine peak.
If these criteria are not met, the system invalidates the run, prompting an automated shift in gradient slope or the introduction of HFBA as an ion-pairing agent.
Method Development Workflow
Logical workflow for HPLC method development and self-validation of fluorinated amino alcohols.
References
troubleshooting poor resolution in HPLC analysis of fluorinated piperidines - Benchchem. 2[2]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Amino Butanols: A Mechanistic and Experimental Overview
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of fl...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth comparison of the chemical reactivity of fluorinated versus non-fluorinated amino butanols, moving from fundamental electronic principles to practical experimental design. We will dissect how the presence of a single, highly electronegative fluorine atom can profoundly alter the reactivity of both the amino and hydroxyl functional groups, with a critical focus on chemoselectivity.
Part 1: The Inductive Effect - The Electronic Foundation of Reactivity Differences
The unique properties of fluorine, namely its small size and extreme electronegativity (3.98 on the Pauling scale), are central to its influence on molecular behavior.[3] When incorporated into an aliphatic chain like aminobutanol, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the carbon skeleton, polarizing the molecule and reducing electron density at distal functional groups.[5][6][7][8]
This polarization is the primary driver of the observed differences in reactivity. The electron density at both the nitrogen of the amino group and the oxygen of the hydroxyl group is diminished, though the magnitude of this effect depends on the distance between the fluorine atom and the functional group.[6][9]
Caption: Fluorination reduces the rate of N-acylation, making O-acylation more competitive.
A competitive acylation experiment using one equivalent of acetyl chloride at room temperature would likely yield the following results, quantifiable by ¹H NMR or LC-MS analysis of the reaction mixture.
Substrate
Predominant Product
N:O Acylation Ratio (Predicted)
Rationale
4-Aminobutan-1-ol
N-acetyl-4-aminobutan-1-ol
> 95 : 5
High nucleophilicity of the primary amine dominates the reaction. [10][11]
4-Amino-2-fluorobutan-1-ol
Mixture of N- and O-acetylated products
~ 65 : 35
The inductive effect significantly reduces the amine's nucleophilicity, making it only moderately more reactive than the alcohol.
Table 2: Predicted product distribution in a competitive acylation experiment.
Part 5: Self-Validating Experimental Protocols
To experimentally validate these principles, the following protocols are designed to be robust and provide clear, quantifiable results.
Workflow for Comparative Reactivity Analysis
Caption: Experimental workflow for comparing acylation chemoselectivity.
Protocol 1: Competitive N- vs. O-Acylation
Objective: To quantify the ratio of N-acylated to O-acylated products for both a fluorinated and non-fluorinated aminobutanol.
Materials:
4-Aminobutan-1-ol
4-Amino-2-fluorobutan-1-ol
Acetic Anhydride (Ac₂O)
Dichloromethane (DCM), anhydrous
Triethylamine (TEA)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Reaction Setup: In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the respective aminobutanol (non-fluorinated in Flask A, fluorinated in Flask B) in 5 mL of anhydrous DCM. Add 1.1 mmol (1.1 eq) of TEA to each flask. Cool the solutions to 0°C in an ice bath.
Reagent Addition: While stirring, add 1.0 mmol (1.0 eq) of acetic anhydride dropwise to each flask over 2 minutes.
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis at t = 1h and t = 4h.
Work-up: Quench the reactions by adding 5 mL of saturated NaHCO₃ solution. Transfer the mixtures to separatory funnels and separate the layers. Extract the aqueous layer with DCM (2 x 5 mL).
Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
Analysis: Dissolve the crude residue in CDCl₃. Acquire a quantitative ¹H NMR spectrum. Identify the characteristic peaks for the N-acetyl and O-acetyl products (e.g., the acetyl methyl singlet and the protons adjacent to the nitrogen and oxygen). Integrate these peaks to determine the product ratio. Confirm product masses with LC-MS.
Conclusion
The incorporation of fluorine into an aminobutanol framework fundamentally alters its chemical reactivity in a predictable manner. The powerful inductive effect of fluorine serves to:
Decrease the basicity and nucleophilicity of the amino group.
Increase the acidity and hydrogen-bond donating strength of the hydroxyl group.
The most significant consequence for synthetic chemists is the dramatic shift in chemoselectivity . While non-fluorinated amino alcohols overwhelmingly favor N-functionalization, their fluorinated counterparts exhibit much more competitive reactivity between the nitrogen and oxygen centers. This understanding is not merely academic; it is critical for designing synthetic routes for complex fluorinated pharmaceuticals, where controlling site-selectivity is paramount to achieving the desired molecular architecture and biological function. The experimental protocols provided herein offer a clear and reliable framework for validating these principles in a laboratory setting.
References
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. This is a highly cited review, though not directly in the search results, it's a foundational paper in the field. A similar sentiment is found in the provided results.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Lu, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry, 31(25). [Link]
Jeschek, M. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(10), 1629-1640. [Link]
Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
Soderberg, T. Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]
Gunanathan, C., & Milstein, D. (2011). Direct N-alkylation of unprotected amino acids with alcohols. Angewandte Chemie International Edition, 50(37), 8661-8664. [Link]
Canena, S., et al. (2016). Liquid Mixtures Involving Hydrogenated and Fluorinated Alcohols: Thermodynamics, Spectroscopy, and Simulation. The Journal of Physical Chemistry B, 120(36), 9784-9796. [Link]
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. [Link]
Kjaer, A., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(43), 23838-23846. [Link]
Vulpetti, A., & Dalvit, C. (2012). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 7(7), 1100-1115. [Link]
The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. YouTube. [Link]
Gáspár, A., & Cativiela, C. (2020). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC. [Link]
Bailey, A., et al. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Journal of Inorganic and Nuclear Chemistry, 39(10), 1797-1801. [Link]
Borch, K., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. RSC Publishing. [Link]
Gouverneur, V., et al. (2015). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. Angewandte Chemie International Edition, 54(48), 14428-14432. [Link]
Imbihl, R., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. The Journal of Organic Chemistry, 73(24), 9579-9590. [Link]
Ren, X., et al. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 33(4), 437-442. [Link]
Troup, G. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
Sandtorv, A. H., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 540-544. [Link]
Linclau, B. (2016). Influence of fluorination on alcohol hydrogen-bond donating properties. University of Southampton. [Link]
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]
Hanson, J. C., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 343-351. [Link]
Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544-565. [Link]
Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(38), 12093-12105. [Link]
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
Einhorn, J., et al. (1993). Selective n-acylation of amino alcohols.
Kumar, P., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2591. [Link]
Fokin, A. A. (2021). α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine notes. [Link]
Mironov, O., & Ikonnikov, N. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7056. [Link]
Głowacka, I. E., et al. (2019). Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates. Frontiers in Chemistry, 7, 73. [Link]
Wang, D., & Astruc, D. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. Angewandte Chemie International Edition, 54(28), 8234-8238. [Link]
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
LibreTexts Chemistry. (2021). 11.1: Acylation of Alcohols and Amines. [Link]
Publish Comparison Guide: Structural Validation of (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
This guide serves as a definitive technical resource for the structural validation of (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 1609545-83-6). It compares the efficacy of Single-Crystal X-Ray Diffraction (SC...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource for the structural validation of (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 1609545-83-6). It compares the efficacy of Single-Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, Chiral HPLC) for establishing absolute configuration in fluorinated chiral intermediates.
Executive Summary
The Challenge: The validation of (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol presents a specific stereochemical challenge. The molecule contains a single chiral center at C3 (bearing the fluorine atom) adjacent to a bulky, achiral tertiary alcohol at C2 and a flexible dibenzylamino group at C4. Standard NMR techniques often fail to unambiguously assign the absolute configuration (R vs. S) due to conformational flexibility and the tertiary nature of the alcohol, which precludes standard Mosher ester analysis.
The Solution: Single-Crystal X-Ray Diffraction (SC-XRD) serves as the "Gold Standard" product for validation. Unlike indirect spectroscopic methods, SC-XRD provides a direct, three-dimensional visualization of the atomic arrangement, offering definitive proof of the (R)-configuration via anomalous scattering or reference to a known chiral precursor.
Verdict: While NMR is faster for routine purity checks, SC-XRD is the only method capable of providing >99% confidence in the absolute stereochemistry of this specific fluorinated scaffold.
Methodology Comparison: SC-XRD vs. Alternatives
The following table compares the performance of X-ray crystallography against high-field NMR and Chiral HPLC for this specific molecular class.
Table 1: Comparative Performance Metrics
Feature
Method A: SC-XRD (The Product)
Method B: NMR Spectroscopy
Method C: Chiral HPLC
Primary Output
3D Atomic Coordinates (CIF)
Chemical Shifts (), Coupling Constants ()
Retention Time ()
Stereochem Determination
Absolute (via Flack Parameter or Ref.)
Relative (requires derivatization/comparison)
Relative (requires racemic standard)
Suitability for Tertiary -OH
High (Direct observation)
Low (Mosher esters difficult to form)
Medium (Depends on column selectivity)
Sample Requirement
Single Crystal (~0.1–0.3 mm)
Solution (~5–10 mg)
Solution (~1 mg)
Turnaround Time
24–48 Hours (including growth)
1–2 Hours
30 Minutes
Confidence Level
>99% (Definitive)
~85% (Ambiguous due to flexibility)
~95% (If standard exists)
Technical Deep Dive: The X-Ray Validation Protocol
Causality & Experimental Design
The choice of X-ray crystallography is driven by the fluorine atom's electronic influence . In NMR, the vicinal
coupling constants can vary significantly (2–25 Hz) depending on the gauche/anti conformation of the C3-C4 bond. Because the dibenzylamino group introduces significant steric bulk and flexibility, the molecule likely exists in a dynamic equilibrium of conformers in solution, rendering -based configuration assignment unreliable.
In the solid state, the lattice energy locks the molecule into a single low-energy conformation, allowing precise measurement of the C-F bond length and the C2-C3-C4 torsion angles.
Step-by-Step Validation Workflow
Step 1: Crystallization Screening (The Critical Bottleneck)
Objective: Obtain a single crystal suitable for diffraction.
Protocol:
Dissolve 20 mg of the compound in a non-polar solvent (e.g., Hexane/EtOAc 8:2) to minimize hydrogen bonding competition.
Use Vapor Diffusion : Place the solution in an inner vial; place pentane in the outer reservoir.
Temperature Control: Maintain at 4°C. The flexible benzyl groups increase entropy; lower temperature promotes ordering.
Troubleshooting: If oiling occurs (common with dibenzyl amines), add a trace of HCl to crystallize as the hydrochloride salt, which often forms better lattices due to ionic interactions.
Step 2: Data Collection
Instrument: Diffractometer equipped with a Mo-K
or Cu-K source. (Cu is preferred for light atom absolute configuration if no heavy atom is present).
Conditions: Collect data at 100 K using a cryostream.
Reasoning: Cooling reduces thermal ellipsoids (atomic vibration), sharpening the electron density map for the fluorine atom.
Step 3: Structure Solution & Refinement
Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (F, O, N).
Refinement: Refine against
using SHELXL.
Validation Metric: The Flack Parameter .
For the pure (R)-enantiomer, Flack
(with standard deviation < 0.1).
For the (S)-enantiomer, Flack
.
Note: If the Flack parameter is inconclusive (due to weak anomalous scattering of F/O), the structure is validated relative to the known chirality of the starting material (e.g., D-amino acid precursor) or by co-crystallization with a chiral acid.
Visualization of Validation Logic
The following diagram illustrates the decision-making pathway for validating the structure, highlighting why SC-XRD is the terminal validation step.
Figure 1: Structural validation workflow demonstrating the escalation from ambiguous NMR results to definitive X-ray characterization.
Supporting Experimental Data (Representative)
When validating this specific structure, the following crystallographic parameters are typical indicators of a successful, high-quality validation.
Chiral space group (required for enantiopure compounds).
R-Factor ()
3.5% – 5.5%
Indicates high agreement between the model and diffraction data.
Bond Length (C3-F)
1.38 – 1.42 Å
Confirms the presence of Fluorine (distinct from C-O or C-H).
Bond Length (C2-O)
1.43 – 1.45 Å
Typical for tertiary alcohols.
Torsion (N-C4-C3-F)
Variable (Gauche/Anti)
Defines the solid-state conformation.
Flack Parameter
to
Crucial: Confirms the absolute configuration is correct as modeled.
Structural Interaction Map
The stability of the crystal lattice in this molecule is often governed by intermolecular hydrogen bonding between the tertiary hydroxyl group (C2-OH) and the amine nitrogen or fluorine of a neighboring molecule.
Figure 2: Schematic of primary intermolecular interactions stabilizing the crystal lattice.
References
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
Sigma-Aldrich. "Product Specification: (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol". Merck KGaA. Link
Threlfall, T. L. (1995). "Analysis of Organic Polymorphs: A Review". The Analyst, 120, 2435-2460. Link
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters". Journal of the American Chemical Society, 95(2), 512–519. Link
Comparative
A Senior Application Scientist's Guide to Distinguishing Dibenzylamino and Hydroxyl Groups via IR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible first-li...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible first-line technique for this purpose. However, ambiguity can arise when spectral regions for different functional groups overlap. This guide provides an in-depth comparison of the IR spectroscopic signatures of the dibenzylamino ((Bn)₂NH) and hydroxyl (-OH) groups, offering field-proven insights to distinguish them with confidence.
Foundational Principles: Why IR Spectroscopy Works
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations—stretches, bends, and scissoring motions—occur at specific, quantized frequencies. The frequency of vibration is primarily determined by the mass of the atoms in the bond and the strength of that bond. A key takeaway is that stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers, cm⁻¹).
A crucial factor influencing the IR spectrum is the change in dipole moment during a vibration.[1] Polar functional groups, like C=O and O-H, exhibit strong changes in their dipole moments as they vibrate, leading to intense absorption peaks.[1] This principle is fundamental to understanding the differences in peak intensity between hydroxyl and N-H groups.
The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding
The hydroxyl group is one of the most recognizable functional groups in an IR spectrum. Its appearance is dominated by the effects of hydrogen bonding.
Intermolecularly Hydrogen-Bonded -OH: In most common sample preparations (neat liquids, solids, or concentrated solutions), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond.[2] Because the extent of hydrogen bonding varies among molecules in the sample at any given moment, a wide range of O-H bond strengths exists.[2][3] This results in a characteristically strong and very broad absorption band, typically appearing in the 3200-3550 cm⁻¹ range .[4][5][6][7] The sheer width of this peak, often spanning several hundred cm⁻¹, is its most telling feature.[1][8]
"Free" (Non-Hydrogen-Bonded) -OH: In very dilute solutions using a non-polar solvent like carbon tetrachloride (CCl₄), or in the vapor phase, intermolecular hydrogen bonding is minimized.[3] Under these conditions, the "free" O-H stretch is observed as a sharp, medium-intensity peak between 3584-3700 cm⁻¹ .[4][9]
An experimental spectrum of Benzyl Alcohol, a simple molecule containing a primary hydroxyl group, clearly displays the broad O-H stretch centered around 3300-3400 cm⁻¹.[10][11]
The Dibenzylamino Group: A Secondary Amine's Signature
Dibenzylamine is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms and one hydrogen atom. Its key spectroscopic feature is the N-H stretching vibration.
N-H Stretch: The N-H bond is also polar and can participate in hydrogen bonding. However, because nitrogen is less electronegative than oxygen, the N-H···N hydrogen bonds are weaker than O-H···O hydrogen bonds.[12] This has two significant consequences:
The weakening of the N-H bond is less pronounced, so the absorption occurs at a slightly higher frequency on average than a hydrogen-bonded O-H.
The variation in bond strengths across the sample is smaller, leading to a much sharper peak.[1]
Therefore, a secondary amine like dibenzylamine exhibits a single, relatively sharp peak of weak-to-medium intensity in the 3300-3500 cm⁻¹ region .[5][13] While primary amines show two distinct peaks in this region (for asymmetric and symmetric stretches), secondary amines show only one.[5][13][14] The NIST reference spectrum for dibenzylamine confirms the presence of this characteristic N-H stretch.[15][16]
Head-to-Head Comparison: Distinguishing Features
The primary challenge lies in the overlap of the 3300-3500 cm⁻¹ region.[1] However, a holistic analysis of the peak characteristics provides a clear path to differentiation.
The wide range of hydrogen bond strengths in alcohols causes a broad envelope of overlapping peaks.[7] Weaker N-H···N bonding results in a more uniform molecular environment and a sharper signal.[1][12]
The O-H bond is more polar than the N-H bond. This greater polarity leads to a larger change in dipole moment during vibration, resulting in a more intense absorption.[1]
Experimental Protocols for Unambiguous Identification
When visual inspection of the spectrum is insufficient, the following experimental workflows can provide definitive evidence.
Protocol 1: Sample Dilution Study
This experiment directly probes the effect of intermolecular hydrogen bonding.
Initial Spectrum: Acquire an IR spectrum of the neat sample or as a concentrated solution in a non-polar solvent (e.g., CCl₄ or CHCl₃).
Serial Dilution: Prepare a series of increasingly dilute solutions of the sample in the same non-polar solvent.
Acquire Spectra: Obtain an IR spectrum for each dilution.
Analysis:
If a hydroxyl group is present: As the concentration decreases, the broad peak around 3300 cm⁻¹ will diminish in intensity, while a new, sharp "free" -OH peak will appear and grow around 3600 cm⁻¹.[3]
If a dibenzylamino group is present: The N-H peak around 3400 cm⁻¹ will show a much less dramatic change in position or shape upon dilution, as its hydrogen bonding is inherently weaker.
Protocol 2: Deuterium Exchange
This chemical method provides definitive proof by replacing the active hydrogen with deuterium.
Initial Spectrum: Acquire an IR spectrum of the sample.
Introduce D₂O: Place a small amount of the sample in a vial. Add a few drops of deuterium oxide (D₂O). Cap the vial and shake vigorously for 1-2 minutes to ensure mixing.
Prepare Sample: Prepare the sample for IR analysis (e.g., as a liquid film between salt plates).
Final Spectrum: Acquire a second IR spectrum.
Analysis: The O-H or N-H proton will exchange with deuterium from the D₂O.[17][18][19] Because the O-D and N-D bonds are heavier, their stretching frequencies are shifted to a much lower wavenumber (approximately 2250-2750 cm⁻¹).[17] Therefore, if the original peak in the 3200-3600 cm⁻¹ region disappears or is significantly diminished in the second spectrum, it confirms the presence of either a hydroxyl or an N-H group.[7][17][18] This method is excellent for confirming the presence of an exchangeable proton.
Conclusion
While the IR absorption regions for dibenzylamino and hydroxyl groups overlap, they can be reliably distinguished by a careful analysis of peak shape, width, and intensity. The very broad, strong absorption of a hydrogen-bonded hydroxyl group is markedly different from the sharper, weaker absorption of a secondary amine's N-H stretch. In cases of ambiguity, experimental manipulations such as dilution studies or deuterium exchange provide conclusive data for unequivocal functional group identification, upholding the standards of scientific integrity required in research and drug development.
References
Signal characteristics - shape (video) - Khan Academy. Khan Academy. Available at: [Link]
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online. Available at: [Link]
Interpreting IR Spectra. Chemistry Steps. Available at: [Link]
How does hydrogen bonding affect the IR spectra? Quora. Available at: [Link]
Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. ResearchGate. Available at: [Link]
Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. JOURNAL OF THE CHEMICAL SOCIETY OF PAKISTAN. Available at: [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. Available at: [Link]
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... ResearchGate. Available at: [Link]
IR Absorption Frequencies. Northern Illinois University. Available at: [Link]
IR Spectrum of Benzyl Alcohol(?). Reddit. Available at: [Link]
N,N-Dibenzylaniline - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
Table of Characteristic IR Absorptions. University of Wisconsin-Madison. Available at: [Link]
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Center for Biotechnology Information. Available at: [Link]
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
IR Absorption Table. University of Colorado Boulder. Available at: [Link]
Chiral Separation and Validation of Enantiomeric Purity: A Comparative Technical Guide
Executive Summary: The Chirality Imperative In pharmaceutical development, chirality is not merely a structural feature; it is a safety mandate. The tragic history of Thalidomide remains the starkest reminder that enanti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Chirality Imperative
In pharmaceutical development, chirality is not merely a structural feature; it is a safety mandate. The tragic history of Thalidomide remains the starkest reminder that enantiomers can exhibit diametrically opposed pharmacological profiles—one therapeutic, the other teratogenic. Today, regulatory bodies like the FDA and EMA require rigorous assessment of enantiomeric purity, typically mandating impurity levels below 0.1%.
This guide moves beyond basic textbook definitions to provide a field-tested framework for selecting, developing, and validating chiral methods. We compare the industry standard, High-Performance Liquid Chromatography (HPLC) , with the rapidly maturing Supercritical Fluid Chromatography (SFC) , providing the data-driven insights necessary to modernize your analytical workflows.
Comparative Analysis: HPLC vs. SFC vs. CE
While Normal-Phase HPLC (NP-HPLC) has long been the gold standard, SFC has emerged as the superior choice for high-throughput screening in drug discovery due to its kinetic performance and environmental efficiency.
Table 1: Technical Performance Matrix
Feature
HPLC (Normal Phase)
SFC (Supercritical Fluid)
Capillary Electrophoresis (CE)
Primary Mechanism
Liquid-Solid Adsorption
Adsorption/Partition (Supercritical CO₂)
Electrophoretic Mobility
Typical Run Time
15 – 45 mins
3 – 10 mins (3-5x faster)
10 – 30 mins
Solvent Consumption
High (e.g., Hexane/EtOH)
Low (CO₂ is main carrier)
Negligible
Resolution ()
High (Robust)
High (often superior due to diffusivity)
High (Peak capacity is excellent)
Sensitivity
Excellent (UV/MS/Fluorescence)
Excellent (Compatible with MS)
Moderate (Path length limits UV)
Cost per Sample
$ (Solvent disposal costs)
$ (CO₂ is cheap/recyclable)
$ (Low consumable cost)
Robustness
Very High
High (Modern back-pressure regulators)
Moderate (Buffer sensitivity)
Expert Insight:
"SFC is no longer just a 'green' alternative; it is a kinetic necessity. The low viscosity of supercritical CO₂ allows for 3-5x higher flow rates without the backpressure penalty of HPLC, enabling rapid gradient screening of chiral stationary phases (CSPs) during early-phase development."
Deep Dive: Chiral Stationary Phases (CSPs)
The heart of any chiral separation is the selector. The industry has consolidated around two primary classes: Polysaccharide derivatives (Amylose/Cellulose) and Immobilized versions of the same.
The "Three-Point Interaction" Model
For chiral recognition to occur, the analyte must have at least three points of interaction with the CSP (e.g., H-bonding,
- stacking, steric inclusion). One of these interactions must be stereochemically dependent.
Immobilized vs. Coated Phases[1][2][3][4]
Coated Phases (e.g., AD-H, OD-H): The selector is physically coated onto silica.
Limitation: Cannot use "forbidden" solvents (THF, DCM, Chloroform) which dissolve the polymer.
Immobilized Phases (e.g., IA, IB, IC, ID): The selector is covalently bonded to the silica.
Advantage:[1][2][3][4][5][6][7] Universal solvent compatibility.[8] You can use DCM or THF to solubilize difficult compounds or alter selectivity.
Recommendation: Start all new method development with Immobilized Polysaccharide Phases (e.g., CHIRALPAK IA/IB/IC/IG). They offer the highest probability of success due to solvent flexibility.
Strategic Method Development Protocol
Do not rely on trial and error. Use this logic-gated workflow to ensure a self-validating development process.
Workflow Visualization
The following diagram outlines the decision matrix for developing a robust chiral method.
Caption: Logic-gated workflow for chiral method development, prioritizing immobilized phases.
Step-by-Step Protocol (SFC Focused)
Step 1: The "Golden Four" Screen
Screen the sample on four immobilized columns: IA, IB, IC, IG .
Conditions:
Modifier: 5% to 50% Gradient of Methanol (and then Ethanol).
Additives: 0.1% Isopropylamine (for bases) or 0.1% TFA (for acids).
Back Pressure: 120-150 bar.
Temp: 40°C.
Step 2: Selectivity Check (The "Self-Validating" Step)
Criterion: If
in the screen, proceed immediately to validation.
Criterion: If
, switch to Isocratic mode at the % modifier where elution occurred. Flattening the gradient often doubles resolution.
Step 3: Solvent Switching (Immobilized Only)
If Methanol/Ethanol fails, switch the co-solvent to Dichloromethane (DCM) or Tetrahydrofuran (THF) mixed with MeOH (e.g., 50:50).
Why? These solvents alter the 3D conformation of the polymeric selector, creating new "pockets" for chiral recognition. This is impossible on coated columns.
Validation of Enantiomeric Purity (ICH Q2 R2)
Validation must demonstrate that the method is "fit for purpose."[9][10] For chiral purity, the critical parameter is the ability to quantitate the minor enantiomer (impurity) in the presence of the major enantiomer (drug).
Key Validation Parameters
Parameter
Requirement (ICH Q2)
Experimental Approach
Specificity
No interference
Inject blank, placebo, and racemate. Ensure baseline resolution () between enantiomers.
Linearity
Prepare 5 levels of the minor enantiomer (e.g., 0.05% to 1.0% of target concentration).
Accuracy (Recovery)
90-110%
Spike the major enantiomer with known amounts of minor enantiomer at 0.1%, 0.5%, and 1.0% levels.
LOD / LOQ
S/N > 3 (LOD), > 10 (LOQ)
Critical for ensuring you can detect < 0.1% chiral impurity.
Robustness
Unaffected by small changes
Vary Temp (C), Flow ( mL/min), and Modifier % ().
The "Area Normalization" Trap:
Do not simply use area %. You must prove that the response factor for both enantiomers is identical (it usually is, but must be verified) or use an external standard of the impurity.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[11][12] Link
De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.[2] Journal of Pharmaceutical and Biomedical Analysis. Link
West, C., & Lemasson, E. (2019). Chiral separations in supercritical fluid chromatography: A 2018 review. Journal of Chromatography A. Link
Pillai, S., et al. (2024). Comparison of HPLC and SFC Chiral Method Development Screening Approaches. ResearchGate.[7] Link
Personal protective equipment for handling 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Topic: Personal protective equipment for handling 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary (Immediate Action Card) Para...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary (Immediate Action Card)
Parameter
Critical Directive
CAS Registry
1609545-83-6 (R-isomer specific); General structure analog handling applies.
Solid powder or viscous oil (purity dependent). Store at 2–8°C .
Primary Risk
Inhalation of fine particulates during weighing; Ocular damage from basic amine functionality.
Spill Response
Do not sweep dry. Dampen with inert solvent (PEG-400 or heptane) to suppress dust, then wipe.
Fire Safety
Emits toxic fumes under fire conditions: NOx, HF (Hydrogen Fluoride), COx. Use CO₂ or dry chemical.[2]
Technical Hazard Analysis & Risk Assessment
As a Senior Application Scientist, I advise moving beyond generic SDS reading. You must understand the structural basis of the hazard to predict behavior in unlisted scenarios.
The Fluorine Moiety (C-F Bond): While the C-F bond is metabolically stable, thermal decomposition (e.g., during a runaway reaction or fire) can release Hydrogen Fluoride (HF) . Standard organic respirators are insufficient for fire scenarios involving this compound; acid-gas cartridges are required.
The Dibenzylamino Group: This bulky amine functionality increases lipophilicity (LogP > 3 estimated). This means the compound can permeate skin rapidly and cross the blood-brain barrier if systemic exposure occurs. It also acts as a weak base, capable of causing chemical irritation to mucous membranes.
The Tertiary Alcohol: Provides some polarity but does not negate the lipophilic drive of the benzyl groups. This dual nature makes it soluble in both organic solvents (DCM, DMSO) and lipids (skin oils).
Personal Protective Equipment (PPE) Strategy
The following PPE selection is based on permeation resistance against lipophilic amines and fluorinated organics.
Hand Protection: The "Double-Barrier" Protocol
Standard latex gloves are strictly prohibited due to rapid permeation by benzyl-substituted amines.
Glove Type
Layering
Rationale
Inner Layer
Nitrile (4 mil)
Provides tactile sensitivity and basic splash protection.
Outer Layer
Nitrile (Extended Cuff, 6-8 mil)
Primary Barrier. The extra thickness increases breakthrough time for lipophilic amines.
Spill Cleanup
Silver Shield / Laminate
Mandatory for Spills. Multi-layer laminates offer >480 min breakthrough time against aggressive fluorinated solvents.
Respiratory Protection
Routine Handling (mg scale): Work inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
Powder Weighing (>100 mg): If a powder containment hood is unavailable, use a P100 Particulate Respirator (NIOSH approved) to prevent inhalation of dust.
Large Scale (>10g): Powered Air-Purifying Respirator (PAPR) with OV/AG/HEPA cartridges (Organic Vapor / Acid Gas / High Efficiency Particulate).
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder drifting around lenses.
Body: Tyvek® lab coat or similar non-woven polyethylene material. Cotton coats can absorb and hold the lipophilic compound against the skin.
Operational Workflow: From Storage to Reaction
This protocol ensures containment at every stage of the experimental lifecycle.
Figure 1: Safe handling workflow emphasizing dust minimization and containment.
Step-by-Step Protocol
Thermal Equilibration:
Remove the vial from the refrigerator (4°C) and place it in a desiccator.
Wait 30 minutes before opening. Reasoning: Opening a cold vial invites condensation. Moisture can cause hydrolysis or clumping, increasing the difficulty of handling and the risk of generating aerosols.
Weighing (The Critical Step):
Use an antistatic gun on the weighing boat and spatula. Fluorinated compounds often carry high static charges, causing powder to "jump" and disperse.
Weigh inside a balance enclosure or fume hood.
Technique: Do not dump powder. Use a gentle tapping motion.
Solubilization:
Add the reaction solvent (e.g., DCM, THF) directly to the weighing boat or vial immediately after weighing.
Why? Handling the compound in solution is significantly safer than as a dry powder. It eliminates the inhalation risk.
Reaction Monitoring:
If heating is required, ensure a reflux condenser is active.
Caution: Avoid strong oxidizers. The amine nitrogen is susceptible to oxidation (N-oxide formation), which can be exothermic.
Waste Disposal & Decontamination
Classification: Halogenated Organic Waste.
Do NOT mix with general organic waste if your facility separates halogens.
Waste Stream
Handling Instruction
Solid Waste
Contaminated gloves, weighing boats, and paper towels must go into Double-Bagged Hazardous Solid Waste . Label as "Toxic/Fluorinated".
Liquid Waste
Collect in High-Density Polyethylene (HDPE) carboys. Glass is acceptable, but HDPE is preferred to avoid breakage.
Cleaning
Wipe surfaces with Ethanol followed by Soap/Water . The ethanol solubilizes the lipophilic benzyl groups; the soap removes the residue.
Disposal Logic:
Because the molecule contains Fluorine, incineration requires specific scrubbers to capture HF gas. You must alert your EHS (Environmental Health & Safety) team that the waste contains organofluorines .
References
Sigma-Aldrich. (2024). (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol Safety Data Sheet.Link
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library & Safety Data for Fluorinated Amines.Link
American Chemical Society (ACS). (2018). Identifying and Evaluating Hazards in Research Laboratories: Guidelines for Fluorinated Compounds.Link